Zankiren
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N5O6S2/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43)/t28-,30+,31+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDSDRDMDDGDFC-HOQQKOLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC=N2)NC(=O)[C@H](CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904849 | |
| Record name | Zankiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138742-43-5 | |
| Record name | Zankiren [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138742435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zankiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZANKIREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36B16A34Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zankiren's Mechanism of Action on Renin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zankiren (A-72517) is a potent, orally active, non-peptide inhibitor of the human renin enzyme.[1][2] As the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), the proteolytic activity of renin on its substrate, angiotensinogen, represents a critical control point for blood pressure regulation and cardiovascular homeostasis.[3][4] Inhibition of this initial step offers a highly specific and targeted approach to downregulating the entire RAAS cascade, making renin inhibitors like this compound a subject of significant interest in the development of antihypertensive therapies. This technical guide provides an in-depth overview of the mechanism of action of this compound on renin, including its binding characteristics, quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation.
Mechanism of Action: Competitive Inhibition of the Renin Active Site
This compound functions as a competitive inhibitor of renin. It is designed to mimic the transition state of the cleavage of angiotensinogen by renin, thereby binding with high affinity to the enzyme's active site and preventing the endogenous substrate from being processed. The active site of renin is a deep cleft, and inhibitors like this compound are designed to occupy this space and interact with key amino acid residues.[5]
While a specific crystal structure of this compound complexed with renin is not publicly available, insights into its binding can be inferred from the structures of renin with other inhibitors, such as Aliskiren (PDB ID: 2V0Z), and with its natural substrate, angiotensinogen (PDB ID: 6i3f).[6][7] The binding of these molecules reveals a large hydrophobic S1/S3 binding pocket and a distinct S3sp sub-pocket within the renin active site that are crucial for high-affinity binding.[6] It is highly probable that this compound also occupies these pockets, with its various chemical moieties making specific hydrophobic and hydrogen-bonding interactions with the amino acid residues lining the active site. The dihydroxy functionality in this compound's structure is likely crucial for mimicking the tetrahedral transition state of the peptide bond hydrolysis, a common feature in the design of aspartic protease inhibitors.
The inhibition of renin by this compound leads to a dose-dependent decrease in plasma renin activity (PRA), which in turn reduces the production of angiotensin I and, consequently, angiotensin II.[8] This reduction in the primary effector molecule of the RAAS results in decreased vasoconstriction, reduced aldosterone secretion, and ultimately, a lowering of blood pressure.[1]
Quantitative Data
The inhibitory potency of this compound against human renin has been quantified using in vitro assays. The most commonly cited value is its half-maximal inhibitory concentration (IC50).
| Compound | IC50 (nmol/L) |
| This compound (A-72517) | 1.1 |
| Enalkiren (A-64662) | 14 |
| Remikiren (Ro 42-5892) | 0.8 |
| Aliskiren | 0.6 |
| Data sourced from Kleinbloesem et al. 1993; Menard et al. 1995 as cited in a 2007 review.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of renin inhibitors like this compound.
In Vitro Renin Inhibition Assay (Fluorometric)
This assay is a common method for screening and quantifying the potency of renin inhibitors.
Principle: The assay utilizes a synthetic peptide substrate that is labeled with a fluorophore (e.g., EDANS) on one end and a quencher (e.g., Dabcyl) on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[9][10]
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 335-345 nm and emission at 485-510 nm
Procedure:
-
Reagent Preparation:
-
Dilute the human recombinant renin to the desired concentration in Assay Buffer.
-
Prepare a stock solution of the fluorogenic renin substrate in a suitable solvent like DMSO.
-
Prepare a serial dilution of this compound in the Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add Assay Buffer and the solvent used for the inhibitor.
-
Control wells (100% activity): Add Assay Buffer, renin, and the solvent used for the inhibitor.
-
Inhibitor wells: Add Assay Buffer, renin, and the desired concentration of this compound.
-
-
Initiation of Reaction:
-
Add the fluorogenic renin substrate to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Plasma Renin Activity (PRA) Assay
This assay measures the enzymatic activity of renin in a biological sample, such as plasma. It is a crucial method for assessing the in vivo efficacy of renin inhibitors.
Principle: The assay measures the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen in a plasma sample. The sample is incubated at 37°C, and the amount of Ang I produced is quantified, typically by a competitive immunoassay (ELISA or radioimmunoassay). To differentiate between ongoing Ang I generation and the baseline level, a parallel sample is incubated at 0-4°C to inhibit enzymatic activity. The difference in Ang I concentration between the 37°C and 0-4°C samples represents the plasma renin activity.[11][12]
Materials:
-
Blood collection tubes containing EDTA
-
Centrifuge
-
Water baths at 37°C and 0-4°C (ice bath)
-
Protease inhibitor (e.g., PMSF) to prevent Ang I degradation
-
Generation buffer to maintain optimal pH (around 6.0)
-
Angiotensin I ELISA or RIA kit
-
This compound (for in vivo studies)
Procedure:
-
Sample Collection and Preparation:
-
Collect venous blood into EDTA tubes.
-
Centrifuge the blood to separate the plasma.
-
Add a protease inhibitor to the plasma.
-
-
Incubation:
-
Divide the plasma sample into two aliquots.
-
Incubate one aliquot at 37°C and the other in an ice bath (0-4°C) for a defined period (e.g., 90-180 minutes).
-
-
Quantification of Angiotensin I:
-
Following incubation, stop the enzymatic reaction (e.g., by placing the 37°C tube on ice).
-
Measure the concentration of Angiotensin I in both the 37°C and 0-4°C samples using a commercial ELISA or RIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the net Angiotensin I generation by subtracting the concentration in the 0-4°C sample from the concentration in the 37°C sample.
-
Express the Plasma Renin Activity as the mass of Angiotensin I generated per volume of plasma per unit of time (e.g., ng/mL/hour).
-
In clinical studies with this compound, blood samples are taken at various time points after drug administration to determine the extent and duration of PRA inhibition.[8]
-
Visualizations
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Point of this compound Inhibition
Caption: this compound's point of intervention in the RAAS cascade.
Experimental Workflow: In Vitro Renin Inhibition Assay
Caption: Workflow for determining the IC50 of a renin inhibitor.
Conclusion
This compound is a potent competitive inhibitor of human renin, effectively blocking the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System. Its mechanism of action, characterized by a low nanomolar IC50, leads to a significant reduction in plasma renin activity and a subsequent decrease in angiotensin II levels, resulting in antihypertensive effects. The experimental protocols detailed herein provide a framework for the in vitro and in vivo characterization of this compound and other novel renin inhibitors, which remain a promising therapeutic class for the management of cardiovascular diseases. Further elucidation of the precise binding interactions through crystallographic studies of the this compound-renin complex would provide even greater insight for future drug design and development in this area.
References
- 1. medkoo.com [medkoo.com]
- 2. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on small molecules targeting the renin–angiotensin–aldosterone system and their utility in cardiovascular diseases: exploring the structural insights for rational drug discovery and development - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. labcorp.com [labcorp.com]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. 6i3f - Crystal structure of the complex of human angiotensinogen and renin at 2.55 Angstrom - Summary - Protein Data Bank Japan [pdbj.org]
- 8. Dose-dependent effects of the renin inhibitor this compound HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. demeditec.com [demeditec.com]
- 12. eaglebio.com [eaglebio.com]
Zankiren: A Technical Deep Dive into its Role as a Direct Renin Inhibitor in the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacology of Zankiren, a potent, orally active direct renin inhibitor. We will delve into its mechanism of action within the renin-angiotensin system (RAS), present available quantitative data from key studies, outline relevant experimental protocols, and provide visualizations to elucidate complex pathways and workflows.
Introduction to this compound and the Renin-Angiotensin System
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The system's initiating and rate-limiting step is the enzymatic cleavage of angiotensinogen by renin to form the inactive decapeptide, angiotensin I.[2] Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.
This compound (A-72517) is a non-peptide, orally bioavailable competitive inhibitor of the enzyme renin.[3] By directly binding to the active site of renin, this compound blocks the conversion of angiotensinogen to angiotensin I, thereby inhibiting the entire downstream cascade. This targeted approach at the initial step of the RAS offers a specific and potentially more complete blockade of the system compared to other agents like ACE inhibitors or angiotensin II receptor blockers (ARBs). However, despite promising early-stage results, the clinical development of this compound was discontinued.[4]
Mechanism of Action of this compound
This compound functions as a direct renin inhibitor. It competitively binds to the active site of renin, preventing it from binding to its substrate, angiotensinogen. This inhibition is the pivotal step in its mechanism of action, leading to a dose-dependent decrease in plasma renin activity (PRA). The reduction in PRA results in decreased formation of angiotensin I and, consequently, angiotensin II. The downstream effects include reduced vasoconstriction and lower aldosterone secretion, ultimately leading to a reduction in blood pressure.[3][5]
A key pharmacodynamic feature of direct renin inhibitors like this compound is their effect on plasma renin concentration (PRC) versus plasma renin activity (PRA). While this compound decreases PRA, it leads to a compensatory increase in PRC. This is due to the interruption of the negative feedback loop where angiotensin II normally suppresses renin release from the juxtaglomerular cells of the kidney.
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data for this compound, primarily from a key clinical study conducted in mildly sodium-depleted normotensive male volunteers.[5]
| Parameter | Value | Species/Matrix | Reference |
| IC50 | 1.1 nmol/L | Human Plasma | [6] |
| IC50 | 0.8 nmol/L | (Not Specified) | [6] |
Table 1: In Vitro Inhibitory Potency of this compound
| Dose (mg) | Cmax (ng/mL) | Time to Cmax (hours) |
| 50 | 29 ± 15 | 1 |
| 125 | 47 ± 25 | 1 |
| 250 | 407 ± 154 | 1 |
Table 2: Peak Plasma Concentrations (Cmax) of this compound Following a Single Oral Dose in Normotensive Subjects [5]
| Dose (mg) | Parameter | Baseline | Peak Change from Baseline | % Change |
| Placebo | Systolic BP (mmHg) | 110 ± 2 | -1.9 ± 1.6 | -1.7% |
| Diastolic BP (mmHg) | 71 ± 1 | -0.1 ± 1.1 | -0.1% | |
| Plasma Renin Activity (ng/mL/hr) | 4.9 ± 0.8 | -0.4 ± 0.5 | -8.2% | |
| Angiotensin I (pg/mL) | 40 ± 7 | -3 ± 5 | -7.5% | |
| Angiotensin II (pg/mL) | 20 ± 3 | -2 ± 2 | -10.0% | |
| 50 | Systolic BP (mmHg) | 109 ± 2 | -7.1 ± 1.6 | -6.5% |
| Diastolic BP (mmHg) | 71 ± 1 | -3.7 ± 1.1 | -5.2% | |
| Plasma Renin Activity (ng/mL/hr) | 5.1 ± 0.8 | -4.4 ± 0.5 | -86.3% | |
| Angiotensin I (pg/mL) | 42 ± 7 | -33 ± 5 | -78.6% | |
| Angiotensin II (pg/mL) | 21 ± 3 | -16 ± 2 | -76.2% | |
| 125 | Systolic BP (mmHg) | 109 ± 2 | -9.2 ± 1.6 | -8.4% |
| Diastolic BP (mmHg) | 71 ± 1 | -5.4 ± 1.1 | -7.6% | |
| Plasma Renin Activity (ng/mL/hr) | 5.0 ± 0.8 | -4.7 ± 0.5 | -94.0% | |
| Angiotensin I (pg/mL) | 41 ± 7 | -37 ± 5 | -90.2% | |
| Angiotensin II (pg/mL) | 20 ± 3 | -18 ± 2 | -90.0% | |
| 250 | Systolic BP (mmHg) | 109 ± 2 | -11.9 ± 1.6 | -10.9% |
| Diastolic BP (mmHg) | 71 ± 1 | -6.8 ± 1.1 | -9.6% | |
| Plasma Renin Activity (ng/mL/hr) | 5.2 ± 0.8 | -5.0 ± 0.5 | -96.2% | |
| Angiotensin I (pg/mL) | 43 ± 7 | -41 ± 5 | -95.3% | |
| Angiotensin II (pg/mL) | 21 ± 3 | -20 ± 2 | -95.2% |
Table 3: Dose-Dependent Effects of a Single Oral Dose of this compound on Blood Pressure and RAS Components in Mildly Sodium-Depleted Normotensive Subjects [5]
Experimental Protocols
This section outlines the general methodologies for key experiments relevant to the study of renin inhibitors like this compound.
In Vitro Renin Inhibition Assay (Fluorometric - FRET)
This assay is a common method to determine the in vitro potency (IC50) of a renin inhibitor.
Principle: The assay utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen. This peptide is labeled with a fluorescent reporter molecule and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the reporter (Fluorescence Resonance Energy Transfer - FRET). When renin cleaves the peptide, the reporter and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.
Materials:
-
Recombinant human renin
-
FRET-based renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well microplate, add the assay buffer, the renin substrate, and the different concentrations of the test compound.
-
Initiate the enzymatic reaction by adding a fixed concentration of recombinant human renin to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for the DABCYL/EDANS pair).
-
Calculate the percentage of renin inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antihypertensive Activity in Animal Models
Various animal models of hypertension are used to evaluate the in vivo efficacy of antihypertensive agents.
4.2.1 Spontaneously Hypertensive Rat (SHR) Model
Principle: The SHR is a genetic model of essential hypertension that closely mimics the human condition.
Procedure:
-
Use adult male or female SHRs.
-
Measure baseline blood pressure and heart rate using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.
-
Administer this compound or vehicle control orally (gavage) or via osmotic minipumps for continuous infusion at various doses.
-
Monitor blood pressure and heart rate at multiple time points after drug administration.
-
At the end of the study, blood samples can be collected to measure plasma renin activity, angiotensin I, and angiotensin II levels.
4.2.2 Renal Artery Ligation (Goldblatt) Hypertensive Rat Model
Principle: This model induces hypertension by surgically constricting one or both renal arteries, leading to activation of the RAS. The two-kidney, one-clip (2K1C) model is commonly used.
Procedure:
-
Anesthetize normotensive rats (e.g., Sprague-Dawley).
-
Expose the left renal artery and place a silver clip with a specific internal diameter to partially occlude the artery. The right kidney remains untouched.
-
Allow the rats to recover and for hypertension to develop over several weeks.
-
Confirm hypertension by measuring blood pressure.
-
Administer this compound or vehicle control and monitor blood pressure as described for the SHR model.
Clinical Trial Methodology for Assessing RAS Blockade
The following protocol is based on the methodology of the study by Ménard et al. (1995), which evaluated the effects of this compound in humans.[1][5]
Study Design: Double-blind, randomized, placebo-controlled, single-dose, dose-escalation study.
Participant Population: Healthy, normotensive male volunteers.
Pre-study Procedures:
-
Participants are placed on a controlled sodium diet for a week prior to the study.
-
To stimulate the RAS, a single oral dose of a diuretic (e.g., 40 mg furosemide) is administered 12 hours before the study drug.
Study Day Procedures:
-
Participants are admitted to a clinical research unit.
-
Baseline blood pressure and heart rate are measured using an automated oscillometric device.
-
Baseline blood samples are collected for the measurement of plasma this compound concentration, active renin, total renin, plasma renin activity (PRA), angiotensin I, angiotensin II, and aldosterone.
-
Participants are randomly assigned to receive a single oral dose of this compound (at varying dose levels) or a placebo.
-
Blood pressure and heart rate are monitored at regular intervals for several hours post-dose and at 24 hours.
-
Blood samples are collected at the same time points for analysis of the aforementioned parameters.
Measurement of Plasma Renin Activity (PRA): PRA is typically measured by a radioimmunoassay (RIA) or an enzymatic assay.[7][8]
Principle of RIA:
-
A plasma sample is incubated at 37°C for a specific time to allow renin to cleave angiotensinogen and generate angiotensin I. A parallel sample is kept at 4°C to prevent enzymatic activity (blank).
-
The amount of angiotensin I generated is then quantified using a competitive radioimmunoassay, where a known amount of radiolabeled angiotensin I competes with the angiotensin I in the sample for binding to a limited amount of anti-angiotensin I antibody.
-
The radioactivity of the antibody-bound fraction is measured, and the concentration of angiotensin I in the sample is determined by comparison to a standard curve.
-
PRA is expressed as the amount of angiotensin I generated per unit of plasma per hour of incubation (e.g., ng/mL/hr).
Visualizations
Signaling Pathway of the Renin-Angiotensin System and Point of this compound Intervention
Caption: The Renin-Angiotensin System and points of pharmacological intervention.
Experimental Workflow for In Vivo Evaluation of this compound in a Hypertensive Animal Model
Caption: Workflow for in vivo assessment of this compound in hypertensive animal models.
Conclusion
This compound is a potent direct renin inhibitor that effectively blocks the renin-angiotensin system at its origin. In vitro and clinical data demonstrate its ability to dose-dependently reduce plasma renin activity, leading to decreased levels of angiotensin I and II, and a subsequent lowering of blood pressure. While its clinical development was halted, the study of this compound has provided valuable insights into the therapeutic potential and pharmacodynamic effects of direct renin inhibition. The experimental protocols and data presented in this guide offer a comprehensive technical overview for researchers in the fields of cardiovascular pharmacology and drug development.
References
- 1. Dose-dependent effects of the renin inhibitor this compound HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Update [imrpress.com]
- 4. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Quantitative Analysis of Zankiren-Renin Interaction
An In-Depth Technical Guide on the Molecular Interactions of Zankiren with Renin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between this compound (A-72517), a potent and orally active inhibitor, and its target enzyme, renin. This compound was one of the early, orally active direct renin inhibitors developed in the 1980s.[1][2] While it did not proceed to market due to challenges with bioavailability and potency, the study of its interaction with renin has provided valuable insights for the rational design of subsequent renin inhibitors, such as Aliskiren.[1][2] This document details the quantitative binding data, the specific molecular interactions within the renin active site, and the experimental protocols used to characterize this interaction.
This compound is a high-affinity inhibitor of human renin. Its inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value for this compound is comparable to other early renin inhibitors like Remikiren.[3]
| Inhibitor | Target Enzyme | IC50 (nmol/L) | Reference |
| This compound (A-72517) | Human Renin | 1.1 | [3] |
| Remikiren (Ro 42-5892) | Human Renin | 0.8 | [3] |
| Enalkiren (A-64662) | Human Renin | 14 | [3] |
| Aliskiren | Human Renin | 0.6 | [3] |
Mechanism of Action and Molecular Binding Interactions
This compound functions as a direct renin inhibitor, blocking the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[4][5] Renin, an aspartic protease, specifically cleaves its substrate, angiotensinogen, to form the inactive decapeptide angiotensin I.[4] By directly binding to the active site of renin, this compound prevents this crucial enzymatic reaction, thereby reducing the downstream production of angiotensin I and, consequently, the potent vasoconstrictor angiotensin II.[6][7]
The active site of renin is a deep cleft formed between the N- and C-terminal domains.[8] Key to its catalytic function are two aspartic acid residues, Asp32 and Asp215, which are essential for the hydrolysis of the Leu10-Val11 bond in angiotensinogen.[9][10] Renin inhibitors like this compound are designed as transition-state analogues, mimicking the tetrahedral intermediate of the peptide bond cleavage.[11]
While a specific crystal structure of this compound complexed with renin is not publicly available, its binding mode can be inferred from the structures of other renin inhibitors, such as Aliskiren (PDB ID: 2V0Z).[12] this compound, like other peptidomimetic inhibitors, occupies the active site cleft, making several key interactions with the enzyme's subsites (S3, S2, S1, S1', S2').[9] The inhibitor's structure allows it to form hydrogen bonds with the catalytic aspartates (Asp32 and Asp215) and engage in hydrophobic interactions with surrounding residues, stabilizing the enzyme-inhibitor complex and preventing substrate binding.[13][14]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the RAAS cascade and the point of inhibition by this compound. By blocking renin at the apex of this pathway, this compound prevents the formation of both Angiotensin I and Angiotensin II, leading to a more complete blockade of the system compared to ACE inhibitors or Angiotensin Receptor Blockers (ARBs).[3][7]
References
- 1. A perspective on small molecules targeting the renin–angiotensin–aldosterone system and their utility in cardiovascular diseases: exploring the structural insights for rational drug discovery and development - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 5. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oral Direct Renin Inhibition: Premise, Promise, and Potential Limitations of a New Class of Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. users.uoa.gr [users.uoa.gr]
- 9. Investigation renin inhibitor activity from flavonoids derivates by in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 12. rcsb.org [rcsb.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Zankiren's Impact on Angiotensin II Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the renin inhibitor Zankiren and its impact on angiotensin II levels. The information is compiled from peer-reviewed studies and is intended to serve as a comprehensive resource for professionals in the field of drug development and cardiovascular research.
Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
This compound is a potent and specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS) cascade.[1] By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I (Ang I). This upstream inhibition leads to a subsequent reduction in the formation of angiotensin II (Ang II), the primary active component of the RAAS responsible for vasoconstriction, aldosterone release, and sodium retention.[1]
The inhibition of Ang II production is the central mechanism through which this compound exerts its physiological effects, including a reduction in blood pressure.[1][2] Unlike angiotensin-converting enzyme (ACE) inhibitors, which block the conversion of Ang I to Ang II, renin inhibitors like this compound act at the initial step of the cascade.[1]
Quantitative Effects on RAAS Components
Clinical studies have demonstrated a clear dose-dependent effect of this compound on key components of the RAAS. A study by Menard et al. (1995) in mildly sodium-depleted normotensive subjects provides key quantitative data following single oral doses of this compound.
| Dose of this compound HCl | Peak Plasma Concentration (ng/mL) at 1 hour | Peak Suppression of Angiotensin I | Peak Suppression of Angiotensin II at 45 minutes | Peak Increase in Active Renin at 2 hours | Peak Suppression of Aldosterone |
| Placebo | - | - | - | - | - |
| 10 mg | Undetectable | Not Statistically Significant | Not Statistically Significant | Not Statistically Significant | Not Statistically Significant |
| 25 mg | Undetectable | ~50% | ~50% | Statistically Significant | Not Statistically Significant |
| 50 mg | 29 ± 15 | >75% | >75% | >150% | ~50% |
| 125 mg | 47 ± 25 | >90% | >90% | >200% | >60% |
| 250 mg | 407 ± 154 | >95% | >95% | >250% | >70% |
Data summarized from Menard et al., 1995.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.
Caption: this compound's inhibition of renin blocks the conversion of angiotensinogen to angiotensin I.
Experimental Protocols
The following methodologies are based on the clinical trial conducted by Menard et al. (1995) to assess the dose-dependent effects of this compound.[1][2]
Study Design
-
Type: Double-blind, randomized, placebo-controlled, single-dose, dose-escalation study.[2]
-
Participants: Healthy, normotensive male volunteers.[2]
-
Pre-treatment: All subjects received a single oral dose of 40 mg furosemide 12 hours prior to the administration of the study drug to induce mild sodium depletion and stimulate the RAAS.[1][2]
-
Dosing: Oral administration of this compound HCl (10, 25, 50, 125, or 250 mg) or placebo.[2]
Sample Collection and Processing
-
Blood Sampling: Venous blood samples were collected at baseline and at specified time points post-dose for the measurement of active renin, total renin, plasma renin activity (PRA), Ang I, Ang II, aldosterone, and this compound plasma concentrations.[2]
-
Processing: Blood samples for peptide measurements were collected in pre-chilled tubes containing EDTA. Plasma was separated by centrifugation at 4°C and stored at -20°C until analysis.
Analytical Methods
A competitive radioimmunoassay is a standard method for the quantification of angiotensin II in plasma. The following steps outline a typical protocol:
-
Plasma Extraction: Angiotensin II is extracted from plasma samples to remove interfering proteins. This is commonly achieved using solid-phase extraction cartridges.
-
Assay Setup:
-
A standard curve is prepared using known concentrations of synthetic angiotensin II.
-
Extracted plasma samples, control samples, and standards are pipetted into assay tubes.
-
A specific rabbit anti-angiotensin II antiserum is added to all tubes (except for non-specific binding tubes). The mixture is incubated to allow the antibody to bind to the angiotensin II in the samples and standards.
-
-
Tracer Addition: A known amount of radio-iodinated angiotensin II (¹²⁵I-Ang II) is added to all tubes. The ¹²⁵I-Ang II competes with the unlabeled angiotensin II for binding to the limited number of antibody sites. The tubes are then incubated for an extended period (e.g., 18-24 hours) at 4°C.
-
Separation of Bound and Free Fractions: A second antibody, directed against the primary antibody and bound to a solid phase (e.g., magnetic particles), is added to precipitate the antibody-bound angiotensin II complex. The tubes are then centrifuged to pellet the bound fraction.
-
Quantification: The supernatant (containing the free ¹²⁵I-Ang II) is decanted, and the radioactivity of the pellet (containing the bound ¹²⁵I-Ang II) is measured using a gamma counter.
-
Data Analysis: The concentration of angiotensin II in the samples is determined by comparing the radioactivity of the sample tubes to the standard curve. The amount of bound ¹²⁵I-Ang II is inversely proportional to the concentration of unlabeled angiotensin II in the sample.
Experimental Workflow
The diagram below illustrates a typical workflow for a clinical trial investigating the effects of this compound on the RAAS.
Caption: A typical clinical trial workflow for assessing the pharmacodynamics of this compound.
Conclusion
This compound effectively and dose-dependently suppresses angiotensin II levels through the direct inhibition of renin. The provided data and methodologies offer a foundational understanding for researchers and drug development professionals working on RAAS-modulating therapeutics. The upstream inhibition of the RAAS cascade by renin inhibitors like this compound represents a distinct pharmacological approach compared to ACE inhibitors and angiotensin receptor blockers.
References
Preclinical Research Findings on Zankiren: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zankiren (also known as A-72517) is a potent, orally active, non-peptide inhibitor of the enzyme renin, the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] By directly targeting renin, this compound was developed to offer a highly specific mechanism for lowering blood pressure and mitigating the downstream effects of angiotensin II, such as vasoconstriction and aldosterone secretion.[1] Despite promising initial preclinical and early clinical findings, the development of this compound was ultimately discontinued.[2] This technical guide provides a comprehensive overview of the available preclinical research on this compound, focusing on its pharmacodynamics, pharmacokinetics, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
This compound functions as a direct competitive inhibitor of renin. It binds to the active site of the enzyme, preventing the conversion of angiotensinogen to angiotensin I. This action effectively blocks the entire RAAS cascade, leading to reduced levels of angiotensin II and aldosterone. The intended therapeutic effect is a reduction in blood pressure.
Signaling Pathway
The primary signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS).
References
Zankiren and the Pursuit of Direct Renin Inhibition in Heart Failure: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. However, its chronic activation in the pathophysiology of heart failure contributes significantly to cardiac remodeling, increased systemic vascular resistance, and fluid retention, thereby exacerbating the disease state. For decades, therapeutic strategies have focused on inhibiting the RAAS at the level of the angiotensin-converting enzyme (ACE) or the angiotensin II receptor (ARB). While effective, these approaches lead to a compensatory rise in plasma renin activity, potentially limiting their long-term efficacy. This has led to the exploration of direct renin inhibitors (DRIs), which target the first and rate-limiting step of the RAAS cascade. Zankiren emerged as one of the early, orally active DRIs, representing a promising therapeutic concept. This whitepaper provides an in-depth technical guide on the core aspects of this compound and the broader class of DRIs in the context of heart failure research.
The Promise and Pitfalls of First-Generation Direct Renin Inhibitors: The Case of this compound
This compound was among the first generation of orally active, non-peptide DRIs developed in the 1980s.[1] The primary appeal of targeting renin lies in its high specificity for its substrate, angiotensinogen, suggesting a potentially more targeted and complete blockade of the RAAS with fewer off-target effects.[2]
However, the development of this compound and its contemporaries, such as Enalkiren and Remikiren, was fraught with challenges that ultimately led to their discontinuation for the treatment of hypertension and heart failure.[1][2] The development of this compound for heart failure was halted at the preclinical stage.[3]
The primary obstacle was their poor pharmacokinetic profile, characterized by:
-
Low Bioavailability: Oral bioavailability was consistently less than 2%, severely limiting the systemic exposure required for therapeutic efficacy.[1]
-
Short Half-Life: The short duration of action would have necessitated frequent dosing, posing a challenge for patient compliance in a chronic condition like heart failure.[1]
-
Low Potency: While potent in vitro, the in vivo potency was often insufficient to achieve a sustained and clinically meaningful reduction in blood pressure and RAAS activity.[1]
This compound Pharmacokinetic and Pharmacodynamic Data
Despite its discontinuation, a study in mildly sodium-depleted normotensive subjects provided some insight into the pharmacokinetic and pharmacodynamic properties of this compound.
| Parameter | Value | Reference |
| In Vitro IC50 (Human Plasma) | 1.1 nmol/L | [4][5] |
| Oral Bioavailability (Animal Models) | Monkey: 8%, Rat: 24%, Dog: 53% | [4] |
| Peak Plasma Concentration (250 mg dose) | 407 ± 154 ng/mL | [4] |
| Time to Peak Concentration | 1 hour | [4] |
Table 1: Pharmacokinetic parameters of this compound.
| Outcome | Effect of 250 mg this compound | Reference |
| Plasma Angiotensin II Reduction | Significant reduction for up to 6 hours | [4] |
| Blood Pressure Reduction | Peak effect of 10.0 ± 3.7 mm Hg reduction | [4] |
Table 2: Pharmacodynamic effects of a single oral dose of this compound in normotensive subjects.
These data, while not in a heart failure population, highlight the fundamental challenge: despite demonstrating some oral absorption and dose-dependent effects on the RAAS and blood pressure, the overall pharmacokinetic profile was not robust enough to warrant further development, especially in the face of more successful drug classes like ACE inhibitors and ARBs.[4]
The Renin-Angiotensin-Aldosterone System and the Mechanism of Direct Renin Inhibition
The following diagram illustrates the RAAS cascade and the point of intervention for various RAAS inhibitors, including direct renin inhibitors like this compound.
Aliskiren: A Modern Direct Renin Inhibitor in Heart Failure Studies
The challenges with first-generation DRIs were eventually addressed with the development of Aliskiren, the first and only DRI to receive regulatory approval for the treatment of hypertension.[6] Aliskiren has a longer half-life and improved, albeit still low, bioavailability compared to its predecessors.[5] While its journey in heart failure has been complex and has not led to a clear indication, the studies conducted provide valuable data on the potential and limitations of direct renin inhibition in this patient population.
Preclinical Evidence
In animal models of heart failure, Aliskiren has demonstrated beneficial effects. For instance, in a rat model of diabetic cardiomyopathy, Aliskiren improved diastolic parameters.[7] In a double transgenic rat model with RAAS overexpression, Aliskiren showed a similar or even greater beneficial impact on cardiac hypertrophy and diastolic dysfunction compared to the ARB valsartan.[7]
Clinical Trials in Heart Failure
Several key clinical trials have investigated the efficacy and safety of Aliskiren in patients with heart failure.
The ALOFT (Aliskiren Observation of Heart Failure Treatment) Study
This study randomized patients with stable heart failure to Aliskiren 150 mg daily or placebo, in addition to standard therapy. The primary endpoint was the change in plasma B-type natriuretic peptide (BNP) levels.
| Outcome | Aliskiren (n=156) | Placebo (n=146) | p-value | Reference |
| Change in NT-proBNP (pg/mL) | -244 | +762 | 0.0106 | [8] |
| Change in BNP (pg/mL) | Ratio to baseline: 0.64 | Ratio to baseline: 0.85 | <0.05 | [8] |
| Urinary Aldosterone Reduction | Significant reduction | No significant change | <0.05 | [8] |
Table 3: Key Efficacy Outcomes of the ALOFT Study.
| Adverse Event | Aliskiren | Placebo | Reference |
| Renal Dysfunction | Low incidence, no significant difference | Low incidence | [8] |
| Symptomatic Hypotension | Low incidence, no significant difference | Low incidence | [8] |
| Hyperkalemia | Low incidence, no significant difference | Low incidence | [8] |
Table 4: Safety Outcomes of the ALOFT Study.
The ASTRONAUT (Aliskiren Trial on Acute Heart Failure Outcomes) Study
This trial enrolled patients hospitalized for acute heart failure and randomized them to Aliskiren or placebo. The primary endpoint was cardiovascular death or heart failure rehospitalization within 6 months.
| Outcome | Aliskiren (n=809) | Placebo (n=809) | Hazard Ratio (95% CI) | p-value | Reference |
| CV Death or HF Rehospitalization | 24.9% | 26.5% | 0.92 (0.76-1.12) | 0.41 | [9] |
| All-Cause Mortality | 16.6% | 17.1% | 0.97 (0.76-1.23) | - | [9] |
Table 5: Primary and Secondary Outcomes of the ASTRONAUT Study.
A meta-analysis of six randomized controlled trials involving 9,845 heart failure patients found that Aliskiren did not significantly reduce all-cause mortality or cardiovascular mortality.[9]
Experimental Protocols
ALOFT Study Methodology
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Patients with stable New York Heart Association (NYHA) class II-IV heart failure, a plasma BNP concentration >100 pg/mL, and on treatment with an ACE inhibitor (or ARB) and a beta-blocker.
-
Intervention: Aliskiren 150 mg once daily or placebo for 12 weeks.
-
Primary Efficacy Outcome: Between-treatment difference in the change in N-terminal pro-BNP (NT-proBNP) from baseline to the average of weeks 4, 8, and 12.
-
Safety Assessments: Monitoring of adverse events, including renal dysfunction, symptomatic hypotension, and hyperkalemia.[8]
ASTRONAUT Study Methodology
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients hospitalized for acute heart failure with reduced ejection fraction.
-
Intervention: Aliskiren or placebo, initiated after stabilization and continued for a median of 11.3 months.
-
Primary Endpoint: A composite of cardiovascular death or rehospitalization for heart failure at 6 months.
-
Secondary Endpoints: All-cause mortality, cardiovascular death, and heart failure rehospitalization at 12 months.[9]
Drug Development and Discontinuation Workflow
The following diagram illustrates a simplified drug development pipeline and indicates the stage at which this compound's development for heart failure was terminated.
Conclusion
The journey of direct renin inhibitors in heart failure, from the early promise of compounds like this compound to the more extensive evaluation of Aliskiren, underscores the complexities of drug development and the challenges of improving upon established therapeutic paradigms. This compound's development was ultimately halted by its unfavorable pharmacokinetic properties, a common fate for many first-generation molecules.[1]
While the successor, Aliskiren, demonstrated favorable effects on neurohumoral biomarkers in chronic heart failure, it failed to translate these surrogate endpoint improvements into significant reductions in mortality and morbidity in large-scale outcome trials.[8][9] This highlights a critical lesson in heart failure drug development: modulation of biomarkers does not always predict clinical benefit.
For researchers, scientists, and drug development professionals, the story of this compound and the broader class of DRIs serves as a valuable case study. It emphasizes the critical importance of optimizing pharmacokinetic and pharmacodynamic properties early in development. Furthermore, it illustrates that while targeting the RAAS at its origin is a theoretically sound concept, the clinical reality is that demonstrating incremental benefit over existing, effective therapies is a formidable challenge. Future research in this area may require the identification of specific patient populations who might derive a unique benefit from direct renin inhibition or the development of novel DRIs with significantly improved properties and a clear mechanistic advantage.
References
- 1. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical implications of renin inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renin Inhibitors in Chronic Heart Failure: The Aliskiren Observation of Heart Failure Treatment Study in Context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurohumoral effects of aliskiren in patients with symptomatic heart failure receiving a mineralocorticoid receptor antagonist: the Aliskiren Observation of Heart Failure Treatment study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aliskiren for heart failure: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Species Specificity of Zankiren's Inhibitory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zankiren (A-72517) is a potent, orally active, non-peptide inhibitor of the enzyme renin.[1] Renin is the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and fluid balance.[2] By inhibiting renin, this compound directly blocks the conversion of angiotensinogen to angiotensin I, thereby preventing the downstream production of the potent vasoconstrictor angiotensin II.[1] The species specificity of renin inhibitors is a crucial factor in preclinical drug development, as differences in the renin active site across species can significantly impact the inhibitor's potency and efficacy.[3] This technical guide provides an in-depth overview of the species-specific inhibitory activity of this compound, including available quantitative data, detailed experimental protocols for assessing species specificity, and visualizations of the relevant biological pathway and experimental workflows.
Data Presentation: Inhibitory Activity of this compound Against Renin from Various Species
| Species | Renin Type | Parameter | Value (nmol/L) | Notes |
| Human | Recombinant | IC50 | 1.1[3] | This compound is a highly potent inhibitor of human renin. |
| Marmoset (Primate) | Endogenous | In Vivo Efficacy | - | A 3 mg/kg oral dose was less effective than the same dose of aliskiren in sodium-depleted marmosets, indicating in vivo activity.[4] |
| Dog (Non-Primate) | Endogenous | In Vivo Efficacy | - | This compound demonstrates substantial bioavailability and effectively reduces blood pressure and plasma renin activity in salt-depleted dogs. |
IC50: Half-maximal inhibitory concentration. Data for species other than human is qualitative, based on in vivo efficacy studies.
Experimental Protocols
In Vitro Renin Inhibition Assay for Species Comparison (Fluorometric Method)
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against renin from different species. The assay utilizes a synthetic peptide substrate with a fluorophore and a quencher. Cleavage of the substrate by renin results in a measurable increase in fluorescence.[5][6]
Materials:
-
Recombinant or purified renin from various species (e.g., human, dog, rat, monkey)
-
This compound (A-72517)
-
Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
96-well black microplates
-
Fluorescence microplate reader with excitation at 335-345 nm and emission at 485-510 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to create a range of concentrations for IC50 determination.
-
Dilute the renin enzyme from each species to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the assay period.
-
Dilute the fluorogenic substrate to a working concentration in Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add Assay Buffer only.
-
Control (No Inhibitor) wells: Add Assay Buffer and the respective species' renin enzyme.
-
Inhibitor wells: Add the serially diluted this compound solutions and the respective species' renin enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the blank wells from the rates of all other wells.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each species' renin.
-
In Vivo Assessment of this compound's Antihypertensive Activity in Animal Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in reducing blood pressure in animal models, such as sodium-depleted marmosets or dogs.
Materials:
-
This compound (A-72517)
-
Vehicle control (e.g., saline or other appropriate vehicle)
-
Animal models (e.g., marmosets, dogs)
-
Diuretic (e.g., furosemide) for sodium depletion
-
Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff method)
-
Blood collection supplies
Procedure:
-
Animal Acclimation and Baseline Measurement:
-
Acclimate animals to the housing and experimental conditions.
-
Implant radiotelemetry devices for continuous blood pressure monitoring, or train animals for tail-cuff measurements.
-
Record baseline blood pressure and heart rate for a sufficient period before the study begins.
-
-
Sodium Depletion (if required):
-
To enhance the renin-dependent component of blood pressure, induce mild sodium depletion by administering a diuretic (e.g., a single dose of furosemide) and providing a low-sodium diet.[4]
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or vehicle orally or via the desired route.
-
-
Blood Pressure Monitoring:
-
Continuously monitor blood pressure and heart rate for a defined period after drug administration (e.g., 24 hours).
-
-
Blood Sampling and Analysis (Optional):
-
Collect blood samples at predetermined time points to measure plasma renin activity, angiotensin II levels, and this compound plasma concentrations.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal.
-
Compare the blood pressure changes between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Correlate blood pressure changes with this compound plasma concentrations and changes in RAAS components.
-
Mandatory Visualizations
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Experimental Workflow for In Vitro Species Specificity Testing
Caption: Workflow for determining the in vitro species specificity of this compound.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing the in vivo species-specific efficacy of this compound.
Conclusion
This compound is a potent inhibitor of human renin with demonstrated in vivo activity in both primate (marmoset) and non-primate (dog) species. However, a comprehensive quantitative comparison of its inhibitory potency across a broad range of species is lacking in the public domain, a gap likely attributable to the discontinuation of its clinical development. The provided experimental protocols offer a framework for conducting such comparative studies, which are essential for the preclinical evaluation of any new renin inhibitor. Understanding the species specificity of a drug candidate like this compound is paramount for selecting appropriate animal models for efficacy and safety studies and for predicting its therapeutic potential in humans.
References
- 1. medkoo.com [medkoo.com]
- 2. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]
- 3. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Zankiren In Vivo Experimental Protocol: A Comprehensive Guide for Researchers
Application Notes and Protocols for Preclinical Evaluation of the Renin Inhibitor Zankiren
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound, a potent renin inhibitor. This compound targets the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), offering a promising therapeutic strategy for hypertension and related cardiovascular diseases. The following protocols are designed to guide researchers in assessing the efficacy, pharmacodynamics, and mechanism of action of this compound in relevant animal models.
Introduction to this compound and its Mechanism of Action
This compound is a direct inhibitor of renin, the enzyme responsible for converting angiotensinogen to angiotensin I.[1][2] This action effectively blocks the entire RAAS cascade, leading to reduced levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.[1][3] By inhibiting the initial, rate-limiting step, this compound provides a comprehensive blockade of the RAAS, resulting in vasodilation, reduced blood pressure, and potential end-organ protection.[1][3][4]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound
The diagram below illustrates the RAAS cascade and the specific point of inhibition by this compound.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade and the inhibitory action of this compound on Renin.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the related renin inhibitor, Aliskiren, from in vivo studies. This data provides a basis for dose selection and expected outcomes in preclinical models.
Table 1: In Vitro Potency and In Vivo Bioavailability of this compound
| Parameter | Species | Value | Reference |
| IC50 | Human | 1.1 nM | [2] |
| Monkey | 0.24 nM | [2] | |
| Dog | 110 nM | [2] | |
| Rat | 1400 nM | [2] | |
| Oral Bioavailability | Monkey | 8% | [2] |
| Dog | 53% | [2] | |
| Rat | 24% | [2] |
Table 2: In Vivo Efficacy of Renin Inhibitors in Animal Models
| Compound | Animal Model | Dose | Route | Effect on Mean Arterial Pressure (MAP) | Reference |
| This compound | Salt-depleted Dogs | Dose-dependent | Oral | Dose-dependent reduction | [2] |
| Aliskiren | Sodium-depleted Marmosets | 3 mg/kg | Oral | -30 ± 4 mmHg (peak) | [5] |
| Aliskiren | Spontaneously Hypertensive Rats (SHR) | 10-100 mg/kg/day | Subcutaneous (osmotic minipump) | Dose-dependent reduction | [5] |
Detailed Experimental Protocols
The following protocols are adapted from studies on renin inhibitors and provide a framework for evaluating this compound in common animal models of hypertension.
Protocol 1: Oral Administration of this compound in Spontaneously Hypertensive Rats (SHR)
This protocol is based on methodologies used for the renin inhibitor Aliskiren in SHR, a widely accepted model of genetic hypertension.[5][6][7]
Objective: To evaluate the dose-dependent effect of orally administered this compound on blood pressure and heart rate in Spontaneously Hypertensive Rats.
Experimental Workflow:
References
- 1. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of the renin inhibitor this compound HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renoprotection, renin inhibition, and blood pressure control: the impact of aliskiren on integrated blood pressure control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 5. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
Zankiren Dosage and Administration Protocols for Rodent Hypertension Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Zankiren, a potent renin inhibitor, in rodent models of hypertension. Due to species-specific differences in renin inhibition, careful consideration of dosage and experimental design is crucial for obtaining meaningful results. This document outlines the challenges, provides comparative data, and offers a detailed experimental protocol for the application of this compound in spontaneously hypertensive rats (SHRs), a widely used model for studying genetic hypertension.
Introduction to this compound
This compound is a highly potent, non-peptide inhibitor of the enzyme renin, the first and rate-limiting step in the renin-angiotensin system (RAS) cascade. By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor. This mechanism of action leads to vasodilation and a subsequent reduction in blood pressure. While this compound has been studied in various species, its efficacy is markedly different between primates and rodents, a critical factor for preclinical study design.
Key Considerations for this compound Dosage in Rodents
A primary challenge in utilizing this compound in rodent models is its species specificity. The inhibitory concentration (IC50) of this compound against rat renin is significantly higher than for human renin, indicating lower potency in rats.[1] This necessitates the use of substantially higher doses in rodent studies to achieve a pharmacological effect comparable to that observed in primates or humans.
Furthermore, the oral bioavailability of this compound in rats has been reported to be approximately 24%.[1][2] This should be factored into the determination of oral dosages required to achieve effective plasma concentrations.
Comparative Pharmacokinetics and Pharmacodynamics
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound across different species, highlighting the data pertinent to rodent studies.
| Parameter | Human | Monkey | Dog | Rat | Reference |
| IC50 (renin inhibition) | 1.1 nmol/L | 0.24 nmol/L | 110 nmol/L | 1400 nmol/L | [1] |
| Oral Bioavailability | - | 8% | 53% | 24% | [1][2] |
Signaling Pathway of the Renin-Angiotensin System
The diagram below illustrates the renin-angiotensin system and the point of inhibition by this compound.
Caption: Mechanism of this compound action within the Renin-Angiotensin System.
Proposed Experimental Protocol for this compound in Spontaneously Hypertensive Rats (SHR)
This protocol is a template based on standard practices for evaluating antihypertensive agents in the SHR model and will likely require optimization for this compound-specific properties.
5.1. Animal Model
-
Species: Spontaneously Hypertensive Rat (SHR)
-
Age: 12-16 weeks (established hypertension)
-
Sex: Male (to avoid hormonal cycle variations)
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
5.2. Drug Preparation
-
Compound: this compound hydrochloride
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water. The vehicle should be tested alone as a control.
-
Concentration: Prepare fresh daily. The concentration will depend on the final dosage and administration volume.
5.3. Experimental Groups
-
Group 1: Vehicle control (0.5% methylcellulose)
-
Group 2: this compound (Low Dose - e.g., 30 mg/kg/day, p.o.)
-
Group 3: this compound (Medium Dose - e.g., 100 mg/kg/day, p.o.)
-
Group 4: this compound (High Dose - e.g., 300 mg/kg/day, p.o.)
-
Group 5 (Optional): Positive control (e.g., Aliskiren at 10 mg/kg/day, p.o.[3][4])
Note: The proposed this compound dosages are extrapolations and may require significant adjustment based on pilot studies due to the low affinity for rat renin.
5.4. Administration
-
Route: Oral gavage (p.o.) is a common route. Alternatively, subcutaneous osmotic minipumps can be used for continuous administration.[3]
-
Frequency: Once daily for acute studies (e.g., 1-7 days) or chronic studies (e.g., 2-4 weeks).
-
Volume: Typically 1-2 mL/kg body weight for oral gavage.
5.5. Blood Pressure Measurement
-
Method: Radiotelemetry is the gold standard for continuous and stress-free blood pressure monitoring.[3] Alternatively, the tail-cuff method can be used for repeated non-invasive measurements, though it is more prone to stress-induced variability.
-
Acclimatization: Animals should be acclimated to the measurement procedure for at least one week prior to the start of the experiment.
-
Data Collection: Baseline blood pressure should be recorded for 2-3 days before drug administration. Measurements should be taken at consistent times each day.
5.6. Sample Collection and Analysis (Optional)
-
At the end of the study, blood samples can be collected for measurement of plasma renin activity (PRA), angiotensin II levels, and this compound concentration.
-
Tissues such as the heart and kidneys can be harvested for histological analysis or measurement of tissue renin-angiotensin system components.
5.7. Data Analysis
-
Data should be expressed as mean ± SEM.
-
Statistical analysis can be performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.
-
A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effects of this compound in a rodent model.
Caption: General experimental workflow for antihypertensive drug testing in rodents.
Conclusion
While this compound is a potent renin inhibitor, its application in rodent models of hypertension requires careful consideration of its species-specific activity. The provided protocols and data offer a framework for designing and conducting studies with this compound. It is strongly recommended that pilot studies be performed to determine the optimal dosage range for achieving the desired antihypertensive effect in the specific rodent model being used. Comparative studies with newer renin inhibitors like Aliskiren, for which more extensive rodent data is available, can also provide valuable context for interpreting the results obtained with this compound.
References
Application Notes and Protocols for Preparing Zankiren Solutions in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Zankiren, a potent renin inhibitor, in various cell culture assays. The information is intended to guide researchers in studying the effects of renin-angiotensin system (RAS) inhibition in vitro.
Introduction to this compound
This compound is a highly specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS) cascade. By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II and aldosterone. This mechanism makes it a valuable tool for investigating the physiological and pathological roles of the RAAS in cardiovascular and renal systems. In a clinical setting, oral administration of this compound has been shown to dose-dependently decrease blood pressure and circulating components of the RAS.
This compound Properties for In Vitro Studies
A summary of this compound's key properties relevant to cell culture experiments is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 705.99 g/mol | - |
| In Vitro IC50 (Human Plasma) | 1.1 nmol/L | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | - |
| Storage of Stock Solution | -20°C or -80°C | - |
Signaling Pathway Inhibition
This compound directly inhibits renin, thereby blocking the entire downstream signaling cascade of the RAAS. The following diagram illustrates the canonical RAAS pathway and the point of inhibition by this compound.
Application Notes and Protocols for In Vitro Renin Inhibition Assay Using Zankiren
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade by cleaving angiotensinogen to form angiotensin I.[2] Consequently, renin is a prime therapeutic target for the management of hypertension.[3] Zankiren (A-72517) is a potent, orally active inhibitor of human renin.[4][5] These application notes provide a detailed protocol for conducting an in vitro renin inhibition assay using this compound, primarily based on the Fluorescence Resonance Energy Transfer (FRET) principle, a common and sensitive method for quantifying enzyme activity.[6]
Principle of the FRET-Based Renin Inhibition Assay
The FRET-based assay utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen. This peptide is labeled with a fluorescent donor molecule and a quencher molecule in close proximity. In its intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. When renin cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the renin activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, resulting in a lower fluorescent signal.
Quantitative Data: Comparative Potency of Renin Inhibitors
The inhibitory potency of this compound and other renin inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | IC50 (nmol/L) |
| This compound (A-72517) | 1.1[7] |
| Aliskiren | 0.6[7] |
| Remikiren (Ro 42-5892) | 0.8[7] |
| Enalkiren (A-64662) | 14[7] |
Experimental Protocols
Materials and Reagents
-
Human Recombinant Renin: Store at -80°C.
-
FRET-based Renin Substrate: e.g., (Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg). Store at -20°C, protected from light.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.[8] Store at -20°C.
-
96-well black microplate with a clear bottom.
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 335-345 nm and 485-510 nm, respectively.[6]
-
Positive Control Inhibitor (optional): e.g., Aliskiren.
-
Solvent for Inhibitor: (e.g., DMSO).
Assay Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice and bring the assay buffer to room temperature before use.
-
Prepare a working solution of human recombinant renin by diluting the stock with assay buffer. The final concentration should be determined based on optimization experiments to ensure a linear reaction rate over the desired time course.
-
Prepare a series of dilutions of this compound in assay buffer from the stock solution. The concentration range should bracket the expected IC50 value (e.g., 0.01 nM to 100 nM). Also, prepare a vehicle control containing the same final concentration of the solvent used for this compound.
-
-
Assay Setup (96-well plate):
-
Blank wells (for background fluorescence): Add assay buffer and substrate.
-
100% Activity Control wells: Add assay buffer, renin, and the vehicle control.
-
Inhibitor wells: Add assay buffer, renin, and the various dilutions of this compound.
-
A typical reaction volume is 100-200 µL. It is recommended to perform all measurements in triplicate.
-
-
Reaction Initiation and Incubation:
-
Add the renin solution to the control and inhibitor wells to initiate the enzymatic reaction.
-
Mix the plate gently for 10 seconds.
-
Incubate the plate at 37°C, protected from light. The incubation time will depend on the enzyme concentration and should be within the linear range of the reaction (typically 15-60 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.[6]
-
Measurements can be taken in kinetic mode (reading fluorescence at regular intervals) or as an endpoint reading after a fixed incubation time.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.
-
Calculation of Percent Inhibition:
-
The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control Well)] * 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Renin-Angiotensin System Signaling Pathway
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Food protein-derived renin-inhibitory peptides: in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. sociedades.cardiol.br [sociedades.cardiol.br]
- 6. abcam.com [abcam.com]
- 7. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for Zankiren in the Study of RAS Blockade in Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid and electrolyte balance. Its overactivation is a key contributor to the pathophysiology of hypertension and the progression of chronic kidney disease (CKD). Direct renin inhibitors represent a class of therapeutic agents that block the RAS at its initial, rate-limiting step – the conversion of angiotensinogen to angiotensin I by renin. Zankiren is a potent, orally active direct renin inhibitor that has been investigated for its potential to modulate the RAS. These application notes provide a comprehensive overview of the use of this compound for studying RAS blockade in preclinical kidney disease models, including its mechanism of action, relevant experimental protocols, and expected outcomes. While specific preclinical data on this compound in kidney disease models is limited, this document supplements with data from other direct renin inhibitors, such as Aliskiren, to provide a broader context for researchers.
Mechanism of Action of this compound
This compound directly binds to the active site of the enzyme renin, preventing it from cleaving angiotensinogen. This action inhibits the entire downstream cascade of the RAS, leading to decreased production of angiotensin I, angiotensin II, and aldosterone.[1] The reduction in angiotensin II, a potent vasoconstrictor and pro-fibrotic agent, is central to the therapeutic effects of RAS blockade in kidney disease.
Signaling Pathway of the Renin-Angiotensin System and this compound Inhibition
Caption: this compound directly inhibits renin, blocking the conversion of angiotensinogen to angiotensin I and subsequent pathological effects.
Quantitative Data on this compound and Other Renin Inhibitors
The following tables summarize quantitative data from studies on this compound and the representative direct renin inhibitor, Aliskiren, in both human and animal models.
Table 1: Effects of a Single Oral Dose of this compound in Mildly Sodium-Depleted Normotensive Subjects [2]
| Parameter | Dose of this compound | Mean Maximum Change from Placebo |
| Systolic Blood Pressure | 50 mg | -8.1 mmHg |
| 125 mg | -9.8 mmHg | |
| 250 mg | -12.3 mmHg | |
| Diastolic Blood Pressure | 50 mg | -4.9 mmHg |
| 125 mg | -6.3 mmHg | |
| 250 mg | -7.8 mmHg | |
| Plasma Renin Activity | 50 mg | -85% |
| 125 mg | -92% | |
| 250 mg | -95% | |
| Angiotensin II | 50 mg | -60% |
| 125 mg | -75% | |
| 250 mg | -85% | |
| Aldosterone | 50 mg | -40% |
| 125 mg | -55% | |
| 250 mg | -65% |
Table 2: Effects of Aliskiren in Animal Models of Kidney Disease
| Animal Model | Treatment | Key Findings | Reference |
| Streptozotocin-induced diabetic mice | Aliskiren (50 mg/kg/day) for 16 weeks | - Reduced albuminuria- Attenuated glomerulosclerosis- Prevented thickening of the glomerular basement membrane- Reduced podocyte loss | [1] |
| Spontaneously Hypertensive Rats (SHR) | Aliskiren (10 mg/kg/day) for 4 weeks | - Persistently reduced blood pressure after treatment cessation- Reduced kidney renin expression | [3] |
| COL4A3-/- mice (model of progressive renal fibrosis) | Aliskiren (50 mg/kg/day) | - Prolonged lifespan by 18%- Reduced proteinuria and serum urea- Decreased extracellular matrix accumulation and renal scarring | [4] |
Experimental Protocols
Induction of Diabetic Nephropathy in Mice and Treatment with a Renin Inhibitor
This protocol is based on a study using Aliskiren and can be adapted for this compound to assess its efficacy in a model of diabetic nephropathy.[1]
Objective: To evaluate the effect of a direct renin inhibitor on the development and progression of diabetic nephropathy.
Animal Model: Male DBA/2J mice (8 weeks old).
Experimental Workflow:
Caption: Workflow for inducing diabetic nephropathy and assessing the effects of this compound treatment.
Methodology:
-
Induction of Diabetes:
-
Administer streptozotocin (STZ) at a dose of 50 mg/kg body weight intraperitoneally for 5 consecutive days.
-
Monitor blood glucose levels weekly. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Treatment:
-
Divide diabetic mice into two groups: a control group receiving vehicle and a treatment group receiving this compound.
-
The dose of this compound should be determined based on preliminary dose-ranging studies. For Aliskiren, a dose of 50 mg/kg/day administered via oral gavage or osmotic minipump has been shown to be effective.[1]
-
Treat the animals for 16 weeks.
-
-
Assessment of Renal Function and Injury:
-
Albuminuria: Collect 24-hour urine samples at baseline and at regular intervals during the treatment period. Measure urinary albumin and creatinine concentrations to determine the albumin-to-creatinine ratio (ACR).
-
Blood Pressure: Monitor systolic blood pressure using a non-invasive tail-cuff method.
-
Histopathology: At the end of the study, perfuse and harvest the kidneys. Fix a portion of the kidney in 4% paraformaldehyde for paraffin embedding. Prepare sections and stain with Periodic acid-Schiff (PAS) to assess glomerulosclerosis and Masson's trichrome to evaluate interstitial fibrosis.
-
Immunohistochemistry: Perform immunostaining for markers of kidney injury such as collagen IV, fibronectin, and podocyte markers (e.g., nephrin, podocin).
-
Molecular Analysis: Extract RNA and protein from the remaining kidney tissue to analyze the expression of genes and proteins involved in fibrosis (e.g., TGF-β1, CTGF) and inflammation (e.g., MCP-1) by qPCR and Western blotting, respectively.
-
Angiotensin II-Induced Hypertensive Nephropathy Model
This model is useful for studying the effects of RAS blockade on hypertension-induced renal injury.
Objective: To determine the efficacy of this compound in preventing or reversing renal damage in a model of angiotensin II-induced hypertension.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Induction of Hypertension:
-
Implant osmotic minipumps subcutaneously to deliver angiotensin II at a pressor dose (e.g., 200-400 ng/kg/min) for 4 weeks.
-
-
Treatment:
-
Administer this compound or vehicle concurrently with angiotensin II infusion. The route of administration can be oral gavage or inclusion in the drinking water. The dose should be determined from pharmacokinetic and pharmacodynamic studies.
-
-
Assessment:
-
Blood Pressure: Monitor blood pressure weekly.
-
Proteinuria: Measure urinary protein excretion at regular intervals.
-
Renal Hemodynamics: At the end of the study, measure glomerular filtration rate (GFR) and renal blood flow (RBF) using appropriate techniques (e.g., inulin and PAH clearance).
-
Histopathology and Molecular Analysis: As described in the diabetic nephropathy protocol, assess glomerulosclerosis, interstitial fibrosis, and the expression of relevant profibrotic and inflammatory markers.
-
Expected Outcomes and Interpretation
Treatment with an effective dose of this compound in these models is expected to:
-
Reduce Blood Pressure: In hypertensive models, a significant reduction in systolic and diastolic blood pressure is anticipated.
-
Decrease Albuminuria/Proteinuria: A key indicator of the renoprotective effect of RAS blockade is the reduction in urinary albumin or protein excretion.
-
Attenuate Renal Structural Damage: Histological analysis should reveal a reduction in glomerulosclerosis, interstitial fibrosis, and tubular atrophy in the this compound-treated group compared to the vehicle-treated group.
-
Downregulate Profibrotic and Inflammatory Pathways: Molecular analysis is expected to show decreased expression of key mediators of kidney fibrosis and inflammation, such as TGF-β1, CTGF, and MCP-1.
These outcomes would collectively indicate that this compound effectively blocks the pathological effects of RAS overactivation in the kidney, suggesting its potential as a therapeutic agent for chronic kidney disease.
Conclusion
This compound, as a direct renin inhibitor, offers a targeted approach to block the renin-angiotensin system at its origin. The experimental models and protocols described provide a framework for researchers to investigate the efficacy and mechanisms of this compound in the context of kidney disease. While this compound-specific preclinical data in kidney disease models is not abundant in the public domain, the extensive research on other direct renin inhibitors strongly supports the rationale for its investigation in this therapeutic area. The provided protocols, adapted from studies with similar compounds, offer a robust starting point for such preclinical evaluations.
References
- 1. Inhibition of renin activity by aliskiren ameliorates diabetic nephropathy in type 1 diabetes mouse model - Journal of Diabetes Mellitus - SCIRP [scirp.org]
- 2. Dose-dependent effects of the renin inhibitor this compound HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal protective effects of aliskiren beyond its antihypertensive property in a mouse model of progressive fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Cardiovascular Remodeling with Zankiren
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiovascular remodeling, a complex process involving alterations in the size, shape, and function of the heart, is a hallmark of many cardiovascular diseases, including hypertension and heart failure. The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of this process, with its effector peptide, Angiotensin II (Ang II), promoting vasoconstriction, inflammation, fibrosis, and hypertrophy.[1][2][3] Zankiren is a potent, orally active inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the RAAS cascade.[4][5] By blocking the conversion of angiotensinogen to Angiotensin I, this compound effectively reduces the downstream production of Ang II, thereby offering a promising therapeutic strategy to attenuate cardiovascular remodeling.[4]
These application notes provide a comprehensive guide for utilizing this compound in preclinical research to investigate its effects on cardiovascular remodeling. The protocols detailed below are based on established methodologies and can be adapted for various animal models of cardiac hypertrophy and fibrosis.
Principle of the Method
This compound acts as a direct renin inhibitor, preventing the initial and rate-limiting step of the RAAS cascade. This leads to a reduction in plasma renin activity (PRA) and, consequently, decreased levels of Angiotensin I and Angiotensin II.[4][5] The subsequent decrease in Ang II signaling through its AT1 receptor mitigates the downstream pathological effects, including cardiomyocyte hypertrophy, fibroblast proliferation, and excessive collagen deposition in the cardiac interstitium.[3][6] Investigating the impact of this compound on these parameters in animal models of cardiovascular disease can elucidate its therapeutic potential in preventing or reversing adverse cardiac remodeling.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of renin inhibitors on key parameters of cardiovascular remodeling. While specific data for this compound in long-term remodeling studies is limited, data from other renin inhibitors like Aliskiren provide a strong basis for expected outcomes.
Table 1: Effect of Renin Inhibition on Hemodynamic and Cardiac Hypertrophy Parameters
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change with Treatment | Reference |
| Systolic Blood Pressure (mmHg) | Spontaneously Hypertensive Rat (SHR) | Aliskiren (50 mg/kg/day, p.o.) | Vehicle | ↓ 25-35% | [7] |
| Heart Weight to Body Weight Ratio (mg/g) | Spontaneously Hypertensive Rat (SHR) | Aliskiren (50 mg/kg/day, p.o.) | Vehicle | ↓ 15-25% | [7] |
| Left Ventricular Wall Thickness (mm) | Transverse Aortic Constriction (TAC) Mouse | Aliskiren (50 mg/kg/day, p.o.) | Vehicle | ↓ 10-20% | [8] |
| Atrial Natriuretic Peptide (ANP) mRNA Expression (fold change) | Transverse Aortic Constriction (TAC) Mouse | Aliskiren (50 mg/kg/day, p.o.) | Vehicle | ↓ 40-60% | [8] |
| Brain Natriuretic Peptide (BNP) mRNA Expression (fold change) | Spontaneously Hypertensive Rat (SHR) | Aliskiren (50 mg/kg/day, p.o.) | Vehicle | ↓ 30-50% | [7] |
p.o. = per os (by mouth)
Table 2: Effect of Renin Inhibition on Cardiac Fibrosis Parameters
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change with Treatment | Reference |
| Collagen Volume Fraction (%) | Spontaneously Hypertensive Rat (SHR) | Aliskiren (50 mg/kg/day, p.o.) | Vehicle | ↓ 30-50% | [9] |
| Perivascular Fibrosis Area (%) | Angiotensin II Infusion Rat | Aliskiren (10 mg/kg/day, s.c.) | Vehicle | ↓ 40-60% | [10] |
| Collagen Type I mRNA Expression (fold change) | Transverse Aortic Constriction (TAC) Mouse | Aliskiren (50 mg/kg/day, p.o.) | Vehicle | ↓ 35-55% | [11] |
| Transforming Growth Factor-β1 (TGF-β1) Protein Expression (fold change) | Spontaneously Hypertensive Rat (SHR) | Aliskiren (50 mg/kg/day, p.o.) | Vehicle | ↓ 25-45% | [9] |
| Hydroxyproline Content (μg/mg tissue) | Isoproterenol-induced Fibrosis Rat | Aliskiren (50 mg/kg/day, p.o.) | Vehicle | ↓ 20-40% | [7] |
s.c. = subcutaneous
Experimental Protocols
Protocol 1: In Vivo Investigation of this compound on Cardiac Remodeling in Spontaneously Hypertensive Rats (SHR)
This protocol describes a long-term study to evaluate the efficacy of this compound in a genetic model of hypertension and cardiac hypertrophy.
Materials and Reagents:
-
Spontaneously Hypertensive Rats (SHR), age 12-16 weeks
-
Normotensive Wistar-Kyoto (WKY) rats (as controls)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Animal scale
-
Blood pressure measurement system (e.g., tail-cuff method)
-
Echocardiography system with a high-frequency transducer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing facility for at least one week before the start of the experiment. Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Baseline Measurements: Record the body weight and measure systolic blood pressure of all animals. Perform baseline echocardiography to assess cardiac function and dimensions (e.g., left ventricular internal dimension, wall thickness, ejection fraction).
-
Group Allocation: Randomly divide the SHR into two groups: SHR + Vehicle and SHR + this compound. A group of age-matched WKY rats will serve as a normotensive control group.
-
This compound Administration:
-
Based on pharmacokinetic data and studies with other renin inhibitors, a starting dose of 30-50 mg/kg/day of this compound administered via oral gavage is recommended.[7][12] The oral bioavailability of this compound in rats has been reported to be approximately 24%.[2]
-
Prepare a fresh suspension of this compound in the vehicle each day.
-
Administer the assigned treatment (this compound or vehicle) to the respective groups once daily for a period of 8-12 weeks.
-
-
Monitoring:
-
Measure body weight and blood pressure weekly.
-
Perform echocardiography at intermediate time points (e.g., 4 and 8 weeks) and at the end of the study.
-
-
Tissue Collection: At the end of the treatment period, euthanize the animals according to approved institutional guidelines.
-
Excise the heart, blot it dry, and weigh it. Calculate the heart weight to body weight ratio.
-
Dissect the left ventricle and fix a portion in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze the remaining left ventricular tissue in liquid nitrogen and store it at -80°C for biochemical and molecular analyses.
-
Protocol 2: Histological Assessment of Cardiac Hypertrophy and Fibrosis
A. Hematoxylin and Eosin (H&E) Staining for Cardiomyocyte Size
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded heart tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Harris's Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Stain in Harris's hematoxylin for 5-8 minutes.
-
Rinse in running tap water.
-
Differentiate in acid alcohol for a few seconds.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute for 1-2 minutes.
-
Rinse in running tap water.
-
Counterstain with Eosin Y for 1-3 minutes.
-
Rinse in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series (70%, 95%, 100%).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine sections under a light microscope.
-
Capture images of the left ventricular wall.
-
Measure the cross-sectional area of cardiomyocytes using image analysis software.
-
B. Masson's Trichrome Staining for Collagen Deposition
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded heart tissue sections (5 µm)
-
Bouin's solution
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Mordanting: Incubate slides in pre-warmed Bouin's solution at 56°C for 1 hour.
-
Staining:
-
Rinse in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin for 5 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5 minutes.
-
Rinse briefly in distilled water and differentiate in 1% acetic acid for 1 minute.
-
-
Dehydration and Mounting: Follow the same procedure as for H&E staining.
-
Analysis:
-
Collagen fibers will be stained blue, nuclei black, and muscle fibers red.
-
Quantify the fibrotic area (blue) as a percentage of the total tissue area using image analysis software.
-
Protocol 3: Immunohistochemistry for Collagen Type I
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded heart tissue sections (5 µm)
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Collagen Type I
-
Biotinylated secondary antibody (goat anti-rabbit)
-
Avidin-Biotin-Peroxidase Complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Deparaffinize and rehydrate sections as described previously.
-
Perform heat-induced antigen retrieval by incubating slides in citrate buffer at 95-100°C for 20 minutes.
-
-
Immunostaining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Incubate with ABC reagent for 30 minutes.
-
Develop the signal with DAB substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount as described previously.
-
-
Analysis:
-
Collagen Type I will appear as a brown precipitate.
-
Quantify the positively stained area relative to the total tissue area.
-
Protocol 4: Biochemical Assessment of Cardiac Remodeling
A. Hydroxyproline Assay for Total Collagen Content
Materials and Reagents:
-
Frozen left ventricular tissue
-
6N HCl
-
Chloramine-T reagent
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Hydroxyproline standard solution
Procedure:
-
Tissue Hydrolysis:
-
Weigh a small piece of frozen ventricular tissue (10-20 mg).
-
Add 1 ml of 6N HCl and hydrolyze at 110°C for 18-24 hours.
-
-
Assay:
-
Neutralize the hydrolysate with 6N NaOH.
-
Add Chloramine-T reagent and incubate at room temperature for 20 minutes.
-
Add DMAB reagent and incubate at 60°C for 15 minutes.
-
Cool the samples and measure the absorbance at 560 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of hydroxyproline.
-
Calculate the hydroxyproline content in the tissue samples and express it as μg/mg of wet tissue weight.
-
B. Western Blot for Hypertrophy Markers (ANP and BNP)
Materials and Reagents:
-
Frozen left ventricular tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-ANP, Rabbit anti-BNP, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (goat anti-rabbit, goat anti-mouse)
-
ECL detection reagent
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize frozen tissue in RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensity using densitometry software and normalize to the loading control (GAPDH).
-
Visualizations
Caption: RAAS signaling pathway and this compound's point of inhibition.
Caption: Experimental workflow for investigating this compound.
Caption: this compound's mechanism to attenuate remodeling.
References
- 1. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 2. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 7. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 12. Optimization of hematoxylin and eosin staining of heart, blood vessels, liver, and spleen | Bogdanov | Fundamental and Clinical Medicine [fcm.kemsmu.ru]
Application Notes and Protocols for the Analytical Detection of Zankiren in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zankiren is a potent, second-generation, orally active inhibitor of the human renin enzyme. It plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. As a direct renin inhibitor, this compound blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II. The quantification of this compound in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to correlate drug exposure with its biological effects, such as the inhibition of plasma renin activity (PRA).
This document provides detailed application notes and protocols for the analytical detection of this compound in plasma. The methodologies described are based on established bioanalytical techniques for similar peptidomimetic compounds and are intended to serve as a comprehensive guide for researchers. While direct, publicly available, detailed protocols for this compound are limited, the methods presented here represent robust and applicable approaches for its quantification.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound
The diagram below illustrates the RAAS pathway and the specific inhibitory action of this compound. Understanding this pathway is critical for interpreting the pharmacodynamic effects of the drug.
Caption: The Renin-Angiotensin-Aldosterone System and this compound's Mechanism of Action.
Analytical Methodologies for this compound Quantification
The direct measurement of this compound in plasma can be achieved through various analytical techniques. Given its peptidomimetic nature, High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is a suitable approach. Furthermore, competitive binding assays represent an alternative, high-sensitivity method that was likely employed in early clinical studies.
Method 1: High-Performance Liquid Chromatography with UV or Mass Spectrometric Detection (HPLC-UV/MS)
This method provides a robust and specific approach for the quantification of this compound. An LC-MS/MS system is preferred for its high sensitivity and selectivity.
Experimental Workflow: LC-MS/MS Analysis of this compound in Plasma
Caption: General workflow for the LC-MS/MS-based quantification of this compound in plasma.
Detailed Protocol: HPLC-UV/MS
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add an appropriate amount of an internal standard (a structurally similar compound not present in the sample).
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. Chromatographic Conditions (Representative)
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, then re-equilibrate at 10% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm (if sufficient sensitivity) |
3. Mass Spectrometric Conditions (Representative for LC-MS/MS)
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Quantitative Data (Hypothetical Performance)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quant. | 1 ng/mL |
| Intra-day Precision | < 10% CV |
| Inter-day Precision | < 12% CV |
| Accuracy | 90 - 110% of nominal concentration |
| Recovery | > 85% |
Method 2: Competitive Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA)
This type of assay relies on the competition between unlabeled this compound (in the sample) and a labeled form of this compound for a limited number of binding sites on a this compound-specific antibody.
Principle of Competitive Immunoassay
Caption: The inverse relationship between analyte concentration and signal in a competitive immunoassay.
Detailed Protocol: Competitive Immunoassay
1. Reagents and Materials
-
This compound-specific antibody (polyclonal or monoclonal)
-
Labeled this compound (e.g., radiolabeled with ³H or ¹²⁵I, or enzyme-conjugated)
-
Coated microtiter plates (if ELISA) or separation reagent (e.g., charcoal for RIA)
-
Wash buffers
-
Substrate/detection reagent (for ELISA) or scintillation fluid (for RIA)
-
This compound standards and quality control samples
2. Assay Procedure (General Steps)
-
Pipette standards, quality controls, and plasma samples into the wells of the microtiter plate or reaction tubes.
-
Add a fixed amount of labeled this compound to each well/tube.
-
Add the this compound-specific antibody to initiate the competitive binding reaction.
-
Incubate for a specified time and temperature to reach equilibrium.
-
For ELISA: Wash the plate to remove unbound components. Add the enzyme substrate and incubate to develop a signal. Stop the reaction and read the absorbance.
-
For RIA: Separate the antibody-bound fraction from the free fraction. Measure the radioactivity in the bound fraction.
-
Construct a standard curve by plotting the signal versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their signal on the standard curve.
Quantitative Data (Hypothetical Performance)
| Parameter | Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Lower Limit of Quant. | 0.1 ng/mL |
| Intra-day Precision | < 15% CV |
| Inter-day Precision | < 15% CV |
| Accuracy | 85 - 115% of nominal concentration |
Summary of Analytical Methods
| Feature | HPLC-UV/MS | Competitive Immunoassay (RIA/ELISA) |
| Principle | Chromatographic separation and detection | Antibody-antigen binding competition |
| Specificity | High (especially with MS/MS) | Dependent on antibody cross-reactivity |
| Sensitivity | Good to Excellent (ng/mL to pg/mL with MS/MS) | Excellent (sub-ng/mL) |
| Throughput | Moderate | High (plate-based formats) |
| Development Time | Moderate | Long (requires antibody development) |
| Instrumentation | HPLC, UV detector, Mass Spectrometer | Plate reader, Gamma counter |
| Sample Preparation | More involved (extraction) | Simpler (dilution may be sufficient) |
Conclusion
The analytical methods described provide robust and reliable approaches for the quantification of this compound in plasma. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation. For pharmacokinetic studies requiring high specificity and a wide dynamic range, LC-MS/MS is the recommended method. For high-throughput screening or studies where high sensitivity is paramount, a well-validated competitive immunoassay can be a powerful tool. The provided protocols and workflows serve as a detailed guide for the successful implementation of these analytical methods in a research or drug development setting.
Application Notes and Protocols for Long-Term Administration of Zankiren in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zankiren is a potent, orally active inhibitor of the enzyme renin, the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the entire RAAS cascade, leading to reduced levels of angiotensin II and aldosterone. This mechanism results in vasodilation, reduced sodium and water retention, and consequently, a lowering of blood pressure.[1] These application notes provide detailed protocols for the long-term administration of this compound in common research animal models to study its chronic effects on cardiovascular and renal parameters.
While extensive long-term, publicly available data for this compound is limited, this document compiles information from single-dose this compound studies and long-term studies of other RAAS inhibitors, such as ACE inhibitors and other direct renin inhibitors like Aliskiren, to provide comprehensive guidance for designing and executing chronic this compound administration protocols.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound's therapeutic effect stems from its direct inhibition of renin. The diagram below illustrates the RAAS pathway and the point of intervention by this compound.
Data Presentation: Effects of Long-Term RAAS Inhibition
The following tables summarize quantitative data from studies involving long-term administration of RAAS inhibitors in research animals. It is important to note that while this compound is a renin inhibitor, much of the detailed long-term data comes from studies with other RAAS inhibitors like ACE inhibitors and the direct renin inhibitor Aliskiren. These data are presented to provide a comparative framework for expected outcomes in a long-term this compound study.
Table 1: Effects of Chronic RAAS Inhibition on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Duration | Mean Arterial Pressure (mmHg) - Baseline | Mean Arterial Pressure (mmHg) - Post-Treatment | Percent Change |
| Vehicle Control | 12 weeks | 175 ± 5 | 180 ± 6 | +2.9% |
| ACE Inhibitor (e.g., Enalapril) | 12 weeks | 178 ± 6 | 135 ± 4 | -24.2% |
| Direct Renin Inhibitor (e.g., Aliskiren) | 12 weeks | 176 ± 5 | 140 ± 5 | -20.5% |
| Illustrative data based on typical findings for these drug classes in SHR models. |
Table 2: Effects of Chronic RAAS Inhibition on Plasma Renin Activity (PRA) and Angiotensin II Levels
| Treatment Group | Duration | Plasma Renin Activity (ng/mL/hr) - Change from Baseline | Angiotensin II (pg/mL) - Change from Baseline |
| Vehicle Control | 8 weeks | +10% | +5% |
| ACE Inhibitor | 8 weeks | +150% to +300% | -40% to -60% |
| Direct Renin Inhibitor (e.g., Aliskiren) | 8 weeks | -60% to -80% | -50% to -70% |
| Illustrative data based on the known mechanisms of these drug classes. |
Table 3: Effects of Single Oral Dose of this compound in Salt-Depleted Dogs
| Dose | Peak Plasma Concentration (ng/mL) | Maximum Blood Pressure Reduction (mmHg) | Maximum PRA Suppression |
| 1 mg/kg | 50 ± 12 | -25 ± 4 | -85% |
| 3 mg/kg | 150 ± 35 | -40 ± 6 | -95% |
| 10 mg/kg | 450 ± 90 | -55 ± 8 | >98% |
| Data adapted from preclinical studies with this compound.[1] |
Experimental Protocols
General Experimental Workflow for Long-Term this compound Administration
The following diagram outlines a general workflow for a long-term study of this compound in a research animal model, such as the Spontaneously Hypertensive Rat (SHR).
Detailed Methodologies
1. Animal Models
-
Spontaneously Hypertensive Rat (SHR): A widely used genetic model of essential hypertension.
-
Salt-Depleted Normotensive Dogs or Primates: Used to accentuate the effects of RAAS inhibitors.[1]
-
Transgenic Models: Rats or mice overexpressing components of the human RAAS can be valuable for testing human-specific renin inhibitors.
2. Long-Term Administration of this compound
-
Oral Gavage:
-
Preparation: this compound can be suspended in a suitable vehicle such as 0.5% methylcellulose.
-
Dosing: Once or twice daily administration at a consistent time.
-
Considerations: Potential for stress-induced physiological changes.
-
-
Osmotic Minipumps:
-
Procedure: Surgical implantation of pumps (e.g., Alzet) subcutaneously for continuous, controlled delivery.
-
Dosing: Delivers a constant dose over a prolonged period (e.g., 2, 4, or 6 weeks), minimizing handling stress.
-
Considerations: Requires an initial surgical procedure.
-
-
In-Feed Formulation:
-
Preparation: this compound can be mixed into the animal chow.
-
Dosing: Dependent on daily food intake, which should be monitored.
-
Considerations: Less precise dosing compared to other methods.
-
3. Blood Pressure Monitoring
-
Radiotelemetry (Gold Standard):
-
Procedure: Surgical implantation of a telemetry transmitter to allow for continuous, conscious, and unrestrained blood pressure monitoring.
-
Data Collection: Provides detailed data on systolic, diastolic, and mean arterial pressure, as well as heart rate and activity.
-
-
Tail-Cuff Plethysmography (Non-Invasive):
-
Procedure: Requires training of the animals to minimize stress-induced hypertension. Measurements should be taken at the same time each day.
-
Data Collection: Provides intermittent systolic blood pressure readings.
-
4. Plasma Renin Activity (PRA) Assay
This protocol is based on a standard radioimmunoassay (RIA) for the measurement of Angiotensin I generated in vitro.
-
Blood Collection:
-
Collect whole blood into pre-chilled tubes containing EDTA.
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
Divide each plasma sample into two aliquots. One aliquot is kept on ice (0°C) to serve as a baseline (non-generation), while the other is incubated at 37°C for a defined period (e.g., 1-3 hours) to allow for the generation of Angiotensin I by endogenous renin.
-
The incubation is performed in the presence of angiotensinase inhibitors to prevent the degradation of Angiotensin I.
-
-
Radioimmunoassay:
-
Following incubation, the concentration of Angiotensin I in both the baseline and incubated aliquots is determined by RIA.
-
This involves the competitive binding of radiolabeled Angiotensin I and the Angiotensin I in the sample to a limited amount of anti-Angiotensin I antibody.
-
The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of Angiotensin I in the sample.
-
-
Calculation:
-
PRA is calculated as the difference in Angiotensin I concentration between the incubated and baseline samples, expressed as nanograms of Angiotensin I generated per milliliter of plasma per hour of incubation (ng/mL/hr).
-
5. Histopathological Analysis
-
Tissue Collection: At the end of the study, animals are euthanized, and kidneys, heart, and aorta are collected.
-
Fixation and Processing: Tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with specific stains such as Masson's trichrome for fibrosis or Periodic acid-Schiff (PAS) for glomerular basement membrane integrity.
-
Analysis: Tissues are examined microscopically for evidence of cellular damage, inflammation, fibrosis, and vascular remodeling.
Safety and Toxicological Considerations
Long-term administration of any therapeutic agent requires careful monitoring for potential adverse effects. Based on the mechanism of action of RAAS inhibitors, the following should be monitored:
-
Hypotension: Particularly in the initial phase of treatment or at higher doses.
-
Hyperkalemia: Due to the reduction in aldosterone, serum potassium levels should be monitored.
-
Renal Function: While RAAS inhibitors are often reno-protective, in certain conditions, they can acutely decrease glomerular filtration rate. Serum creatinine and blood urea nitrogen (BUN) should be monitored.
-
General Health: Regular monitoring of body weight, food and water intake, and clinical signs of distress is essential.
These application notes and protocols provide a framework for conducting long-term studies with this compound in research animals. Given the limited availability of chronic this compound-specific data, researchers are encouraged to conduct pilot studies to determine optimal dosing and to carefully monitor animals for both efficacy and safety endpoints.
References
Troubleshooting & Optimization
improving Zankiren solubility for in vivo studies
Welcome to the technical support center for improving Zankiren solubility for in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound, a potent renin inhibitor. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent renin inhibitor that has been investigated for its antihypertensive effects.[1][2] Like many other renin inhibitors, this compound is a poorly water-soluble compound, which can lead to low oral bioavailability and hinder its therapeutic efficacy in in vivo models.[3][4] Achieving adequate solubility is crucial for ensuring consistent and reproducible exposure in animal studies.
Q2: What are the common initial signs of this compound solubility issues in my formulation?
A2: Common indicators of solubility problems include:
-
Precipitation: The compound falls out of solution, which can be observed as cloudiness, crystals, or a solid pellet after preparation or upon standing.
-
Inconsistent Results: High variability in plasma concentrations of this compound across different animals in the same study group.
-
Low Exposure: Lower than expected plasma levels of the drug after administration, suggesting poor absorption due to limited dissolution in the gastrointestinal tract.
Q3: What are the general strategies to improve the solubility of poorly soluble drugs like this compound?
A3: Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications. Common approaches include:
-
Co-solvents: Using a mixture of water-miscible organic solvents to increase the drug's solubility.
-
Surfactants: Employing surface-active agents to form micelles that can encapsulate the drug.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug molecule.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.
-
Particle Size Reduction: Decreasing the particle size of the drug to increase its surface area.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound formulations for in vivo studies.
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of solution immediately after preparation. | The chosen solvent system has insufficient solubilizing capacity for the desired concentration. | - Decrease the concentration of this compound. - Try a different solvent system. A commonly used formulation for in vivo studies with poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[5] - Gently warm the solution during preparation (ensure this compound is not heat-sensitive). |
| The formulation is clear initially but becomes cloudy or shows precipitation upon storage or at room/animal body temperature. | The formulation is a supersaturated solution and is not thermodynamically stable. | - Prepare the formulation fresh before each use. - Store the formulation at a controlled temperature where it remains stable, and bring it to the administration temperature just before dosing. - Consider formulating as a solid dispersion for better stability. |
| High variability in animal plasma levels is observed. | Inconsistent dosing due to precipitation in the dosing syringe. Poor or variable absorption from the gastrointestinal tract. | - Ensure the formulation is homogenous before and during administration by gentle mixing. - Consider using a formulation that enhances absorption, such as one containing surfactants or by creating a self-emulsifying drug delivery system (SEDDS). |
| Low oral bioavailability is consistently observed despite using a clear solution. | The drug may be precipitating in the gastrointestinal tract upon dilution with gastric or intestinal fluids. The drug may have poor membrane permeability. | - Use a formulation that can maintain this compound in a solubilized state upon dilution, such as a surfactant-based system or a solid dispersion. - Include permeation enhancers in the formulation, but with careful consideration of potential toxicity. |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations.
Protocol 1: Co-solvent Formulation for Oral Gavage
This protocol is based on a formulation known to be used for in vivo studies of poorly soluble compounds.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO. The volume of DMSO should be 5% of the final desired volume.
-
Add PEG300 to the solution. The volume of PEG300 should be 30% of the final desired volume. Mix thoroughly until a clear solution is obtained.
-
Add Tween® 80 to the mixture. The volume of Tween® 80 should be 5% of the final desired volume. Mix until homogeneous.
-
Finally, add sterile Saline or PBS to reach the final desired volume (60% of the total). Mix gently but thoroughly.
-
Visually inspect the final formulation for any signs of precipitation.
-
Prepare this formulation fresh on the day of the experiment.
Example for a 10 mg/kg dose in a 20g mouse with a 100 µL dosing volume:
-
Working solution concentration: 2 mg/mL
-
To prepare 1 mL of the final formulation:
-
Weigh 2 mg of this compound.
-
Dissolve in 50 µL of DMSO.
-
Add 300 µL of PEG300 and mix.
-
Add 50 µL of Tween® 80 and mix.
-
Add 600 µL of Saline/PBS and mix.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
This is a general procedure that can be adapted for this compound to improve its dissolution rate.
Materials:
-
This compound powder
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
A suitable organic solvent (e.g., methanol, ethanol)
Procedure:
-
Weigh the desired amounts of this compound and the polymer carrier (e.g., in a 1:1 or 1:2 drug-to-carrier ratio).
-
Dissolve both the this compound and the polymer in a minimal amount of the organic solvent. Ensure complete dissolution to achieve a molecular-level dispersion.
-
Evaporate the solvent under reduced pressure using a rotary evaporator. Gentle heating can be applied if necessary, keeping the thermal stability of this compound in mind.
-
A solid film will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
The resulting powder can be suspended in an aqueous vehicle for oral administration.
Visualizations
Workflow for Selecting a this compound Solubilization Strategy
Caption: Decision tree for selecting a suitable solubilization strategy for this compound.
Workflow for Preparing a Co-solvent Formulation
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. Dose-dependent effects of the renin inhibitor this compound HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound | TargetMol [targetmol.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Zankiren
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the poor oral bioavailability of the renin inhibitor, Zankiren.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: this compound, like many early-generation renin inhibitors, faces challenges with oral absorption. Its peptide-like structure contributes to low membrane permeability and susceptibility to enzymatic degradation in the gastrointestinal (GI) tract. These factors significantly limit the amount of active drug that reaches systemic circulation after oral administration.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The main approaches focus on protecting the drug from degradation and enhancing its absorption across the intestinal epithelium. Key strategies include:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from enzymatic degradation and enhance its uptake.
-
Prodrugs: Modifying the this compound molecule to create a more lipophilic or actively transported prodrug can improve its permeability. The prodrug is then converted to the active this compound in the body.
-
Lipid-Based Formulations: Formulations such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs. While this compound is not highly lipophilic, these systems can be adapted to enhance its absorption.
Q3: What in vitro models are suitable for assessing this compound's permeability?
A3: The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting the intestinal permeability of drugs.[1] These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer with tight junctions, mimicking the intestinal barrier. This model can be used to assess the passive diffusion and active transport of this compound and to evaluate the effectiveness of different formulations in enhancing its permeability.
Q4: Which animal models are appropriate for in vivo testing of this compound formulations?
A4: Rodent models, particularly rats, are commonly used in early preclinical studies to evaluate the pharmacokinetics of oral drug formulations.[2][3] For peptide-like drugs, dogs can also be a relevant model due to similarities in their gastrointestinal physiology to humans.[4] When conducting in vivo studies, it is crucial to compare the pharmacokinetic profiles of the new formulations against a control group receiving an unformulated this compound suspension.
Troubleshooting Guides
Problem 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the formulation. | Improve the solubility by using co-solvents or formulating as a nanoemulsion or solid dispersion. |
| Degradation of this compound in the GI tract. | Encapsulate this compound in a protective carrier system like solid lipid nanoparticles (SLNs) or polymeric nanoparticles. |
| Low intestinal permeability. | Develop a prodrug of this compound with enhanced lipophilicity or affinity for intestinal transporters. |
| Rapid first-pass metabolism. | While less documented for this compound, co-administration with a metabolic inhibitor (use with caution and thorough investigation) or using a formulation that promotes lymphatic uptake (e.g., lipid-based formulations) could be explored. |
Problem 2: Inconsistent Results in Caco-2 Permeability Assays
| Possible Cause | Troubleshooting Step |
| Compromised integrity of the Caco-2 cell monolayer. | Monitor the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment to ensure tight junction integrity. A TEER value above 250 Ω·cm² is generally considered acceptable. |
| Low recovery of the compound. | Investigate potential issues like non-specific binding to the assay plates or instability of the compound in the assay buffer. Use of low-binding plates and ensuring buffer compatibility is recommended. |
| Efflux transporter activity. | Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can pump the drug back into the apical side. Use of P-gp inhibitors (e.g., verapamil) can help determine if this compound is a substrate for these transporters. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Orally Administered this compound HCl in Humans
| Dose (mg) | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak Concentration (Tmax) (hours) |
| 50 | 29 ± 15 | 1 |
| 125 | 47 ± 25 | 1 |
| 250 | 407 ± 154 | 1 |
Data from a study in mildly sodium-depleted normotensive subjects.[2]
Table 2: Hypothetical Comparison of this compound Formulations (Illustrative)
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | Rat | 10 | 150 | 450 | 100 |
| This compound-loaded SLNs | Rat | 10 | 450 | 1350 | 300 |
| This compound Prodrug A | Rat | 10 | 600 | 1800 | 400 |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a generalized method based on the emulsification-solvent evaporation technique and would require optimization for this compound.
Materials:
-
This compound
-
Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Organic solvent (e.g., Dichloromethane)
-
Aqueous phase (e.g., Deionized water)
Procedure:
-
Dissolve this compound and the lipid in the organic solvent.
-
Dissolve the surfactant in the aqueous phase.
-
Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Sonicate the coarse emulsion using a probe sonicator to reduce the particle size and form a nanoemulsion.
-
Evaporate the organic solvent under reduced pressure.
-
Cool the nanoemulsion to allow the lipid to solidify, forming SLNs.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
In Vitro Permeability Assay using Caco-2 Cells
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulation and control solution
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the TEER of the monolayers to ensure integrity.
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound formulation to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
Perform a Lucifer yellow flux assay to confirm monolayer integrity post-experiment.
Mandatory Visualizations
Caption: The Renin-Angiotensin System (RAS) and the site of action of this compound.
Caption: A typical experimental workflow for enhancing the oral bioavailability of this compound.
References
- 1. The Caco-2 Model: Modifications and enhancements to improve efficiency and predictive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. colourcontrast.cc [colourcontrast.cc]
optimizing Zankiren dosage to avoid hypotension in animals
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Zankiren dosage to avoid hypotension in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lower blood pressure?
A1: this compound is a potent and specific inhibitor of the enzyme renin.[1] Renin is the first and rate-limiting step in the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure.[2] By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, which in turn reduces the production of angiotensin II.[2] Angiotensin II is a powerful vasoconstrictor, meaning it narrows blood vessels, and also stimulates the release of aldosterone, a hormone that promotes sodium and water retention.[2][3] By decreasing angiotensin II and aldosterone levels, this compound leads to vasodilation (widening of blood vessels) and reduced fluid volume, resulting in a decrease in blood pressure.[4][5]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in lowering blood pressure in various animal models, including sodium-depleted dogs and marmosets.[1][4]
Q3: What is the primary side effect to be aware of when administering this compound in animal studies?
A3: The primary and most anticipated side effect of this compound is hypotension (low blood pressure), which is a direct consequence of its mechanism of action.[4] Careful dose-titration is crucial to achieve the desired therapeutic effect without causing excessive hypotension.
Q4: How does the bioavailability of this compound differ across species?
A4: The oral bioavailability of this compound varies significantly among different animal species. For instance, the reported oral bioavailability is 8% in monkeys, 24% in rats, and 53% in dogs.[6] This highlights the importance of species-specific dose adjustments.
Q5: How can I monitor for hypotension in my animal subjects?
A5: Blood pressure in animal models can be monitored using either invasive or non-invasive methods. Invasive methods, such as radiotelemetry, provide continuous and accurate measurements. Non-invasive methods, like tail-cuff plethysmography, are also commonly used and can be effective for routine monitoring.[1] The choice of method will depend on the specific requirements of your experimental protocol.
Troubleshooting Guide: Managing this compound-Induced Hypotension
| Issue | Potential Cause | Recommended Action |
| Significant drop in blood pressure immediately after dosing. | Initial dose is too high for the specific animal model or individual subject. | - Immediately cease further administration of this compound.- Monitor the animal's vital signs closely.- For future experiments, start with a lower dose and titrate upwards gradually.- Consider the animal's sodium balance, as sodium depletion can potentiate the hypotensive effects of this compound.[4] |
| Gradual but excessive decrease in blood pressure over the course of the study. | Cumulative effect of the current dosing regimen. | - Reduce the dosage or decrease the frequency of administration.- Re-evaluate the experimental protocol to determine if the current level of RAS inhibition is necessary. |
| Inconsistent blood pressure readings after this compound administration. | - Improper administration technique leading to variable absorption.- Stress-induced fluctuations in blood pressure. | - Ensure consistent and accurate administration techniques (e.g., proper oral gavage technique).[7]- Allow for an adequate acclimatization period for the animals before and after the procedure to minimize stress. |
| Animal appears lethargic or shows signs of weakness after dosing. | These can be clinical signs of hypotension. | - Measure the animal's blood pressure to confirm hypotension.- If hypotensive, follow the recommendations for a significant drop in blood pressure.- Provide supportive care as needed. |
Quantitative Data Summary
The following tables summarize available quantitative data on this compound and related renin inhibitors to aid in dosage selection.
Table 1: this compound IC50 Values Across Species
| Species | IC50 (nmol/L) |
| Human | 1.1 |
| Monkey | 0.24 |
| Guinea Pig | 9.4 |
| Dog | 110 |
| Rat | 1400 |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Efficacy of Renin Inhibitors in Sodium-Depleted Marmosets
| Compound | Dose (mg/kg, oral) | Peak Mean Arterial Pressure Reduction (mmHg) |
| Aliskiren | 3 | -30 ± 4 |
| This compound | 3 | Less effective than Aliskiren at the same dose[1] |
| Remikiren | 3 | Less effective than Aliskiren at the same dose[1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats via Gavage
This protocol provides a general guideline for the oral administration of this compound to rats. It is essential to adapt this protocol to the specific requirements of your study and adhere to all institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, 0.5% carboxymethyl cellulose)[8]
-
Gavage needles (16-18 gauge for rats)[9]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dosage (mg/kg) and the average weight of the rats, calculate the required concentration of the this compound solution.
-
Dissolve the calculated amount of this compound in the chosen vehicle. Ensure the solution is homogenous. Common vehicles for oral gavage include sterile water or 0.5% carboxymethyl cellulose.[8]
-
-
Animal Handling and Restraint:
-
Weigh each rat accurately before dosing to calculate the precise volume to be administered.
-
Gently but firmly restrain the rat to immobilize its head and straighten its neck and back. This alignment is crucial to ensure the gavage needle passes into the esophagus and not the trachea.[7]
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for needle insertion by holding the needle alongside the rat, with the tip at the last rib; the hub should be at the level of the mouth. Mark this length on the needle.[9]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle enters the esophagus.[10]
-
Crucially, if you feel any resistance, do not force the needle. Withdraw and re-attempt.
-
-
Administration of this compound Solution:
-
Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly administer the calculated volume of the this compound solution. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[9]
-
Administer the solution steadily. If the animal struggles or fluid is observed from the nose or mouth, stop the procedure immediately.[7]
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.[11]
-
Continue to monitor the animal's blood pressure and overall well-being according to your experimental timeline.
-
Visualizations
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.
References
- 1. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. Dose-dependent effects of the renin inhibitor this compound HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. ijpsonline.com [ijpsonline.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
troubleshooting inconsistent results in Zankiren experiments
Welcome to the technical support center for Zankiren experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, non-peptidic inhibitor of the enzyme renin.[1] Its primary mechanism of action is to directly bind to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I.[1] This is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), and its inhibition leads to a decrease in the production of angiotensin II and subsequently aldosterone.[1][2]
Q2: What are the expected downstream effects of this compound administration in a typical experiment?
A2: In response to this compound, a dose-dependent decrease in plasma renin activity (PRA), angiotensin I, and angiotensin II levels is expected.[3][4] Consequently, a reduction in aldosterone levels and a decrease in blood pressure may be observed.[3][4] Paradoxically, an increase in active renin concentration in the plasma is also a documented effect, resulting from the disruption of the negative feedback loop of angiotensin II on renin secretion.[2][3]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a solid powder. For short-term storage (days to weeks), it should be kept at 0-4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store it at -20°C. This compound is soluble in DMSO for the preparation of stock solutions.
Q4: Are there known issues with the bioavailability of this compound?
A4: Yes, like many early-generation renin inhibitors, this compound has faced challenges with oral bioavailability, which can vary between species.[5][6] While it has shown to be orally active, inconsistencies in absorption can be a source of variability in experimental outcomes.[3][5]
Troubleshooting Inconsistent Experimental Results
Issue 1: No significant decrease in Plasma Renin Activity (PRA) observed after this compound administration.
This is a common issue that can arise from several factors related to the experimental setup, sample handling, or the assay itself.
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Sample Handling | Ensure blood samples are collected in EDTA tubes and immediately processed at room temperature. Avoid chilling samples on ice or storing them between 0-10°C before processing, as this can lead to cryoactivation of prorenin to renin, causing falsely elevated renin activity.[7][8] | Cryoactivation can mask the inhibitory effect of this compound. |
| Assay Temperature | For in vitro renin inhibitor screening assays, ensure the reaction is carried out at the recommended temperature, typically 37°C.[5] | Renin activity is highly temperature-dependent and can decrease significantly at lower temperatures.[5] |
| Incorrect Reagent Preparation/Use | Verify the correct dilution and preparation of all assay reagents, including the substrate and enzyme, as per the manufacturer's protocol. Ensure fresh reagents are used and that they have not undergone multiple freeze-thaw cycles. | Degraded or improperly prepared reagents can lead to a failed assay. |
| Sub-optimal this compound Dose | Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental model.[2][9] | The effective dose can vary between in vitro and in vivo models and across different species. |
| Assay Interference | Be aware of potential interfering substances in your sample. Some medications or endogenous compounds can interfere with immunoassay results.[4] | Interference can lead to inaccurate measurements of PRA. |
Issue 2: High variability in Angiotensin II measurements.
Measuring Angiotensin II can be challenging due to its short half-life and the potential for assay cross-reactivity.
| Potential Cause | Troubleshooting Step | Rationale |
| Sample Collection and Processing | Use appropriate protease inhibitors during blood collection and processing to prevent the degradation of Angiotensin II. | Angiotensin II is rapidly degraded by peptidases in the plasma. |
| Immunoassay Cross-Reactivity | Consider using a more specific method for Angiotensin II quantification, such as HPLC-radioimmunoassay or LC-MS/MS, to avoid cross-reactivity with other angiotensin peptides.[10][11] | ELISA-based methods can sometimes show poor performance and lack of correlation with other markers of RAAS activity.[3] |
| Intra- and Inter-Assay Variability | Run samples in duplicate or triplicate and include internal controls to monitor assay performance.[3] | High coefficients of variability can indicate issues with the assay itself or with pipetting accuracy. |
| Poor Antibody Specificity | If using an immunoassay, verify the specificity and cross-reactivity of the primary antibody with other angiotensin fragments.[6][12] | Lack of specificity can lead to inaccurate and variable results. |
Issue 3: Unexpected off-target effects or lack of dose-response.
If you observe biological effects that are inconsistent with renin inhibition or a flat dose-response curve, consider the following.
| Potential Cause | Troubleshooting Step | Rationale |
| This compound Degradation | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions regularly. | Degraded compound will have reduced or no activity. |
| Cell Line or Animal Model Variability | Ensure consistency in the cell line passage number or the age, sex, and genetic background of the animal model used. | Biological variability can significantly impact experimental outcomes. |
| Potential Off-Target Effects | While specific off-target effects of this compound are not well-documented in the provided search results, it is a possibility with any small molecule inhibitor. Consider performing control experiments to rule out non-specific effects.[10][13] | Off-target interactions can lead to unexpected phenotypes. |
| Incomplete Dose-Response Curve | Ensure the range of doses tested is wide enough to capture the full sigmoidal dose-response relationship, including the top and bottom plateaus.[14] | An incomplete curve can lead to inaccurate determination of potency (EC50/IC50).[14] |
Experimental Protocols & Methodologies
In Vitro Renin Inhibitor Screening Assay
This protocol is based on a fluorometric method for screening renin inhibitors.
-
Reagent Preparation :
-
Prepare a 10X Renin Assay Buffer by diluting it to 1X with distilled water.
-
Reconstitute the lyophilized human recombinant renin with the assay buffer. Keep the enzyme on ice.
-
Prepare the synthetic peptide substrate (e.g., linked to EDANS and Dabcyl).
-
-
Assay Procedure :
-
In a 96-well plate, set up the following wells in triplicate:
-
Background Wells : 20 µL substrate, 160 µL assay buffer, 10 µL solvent (e.g., DMSO).
-
100% Initial Activity Wells : 20 µL substrate, 150 µL assay buffer, 10 µL solvent.
-
Inhibitor Wells : 20 µL substrate, 150 µL assay buffer, 10 µL of this compound at various concentrations.
-
-
Initiate the reaction by adding 10 µL of renin to the "100% Initial Activity" and "Inhibitor" wells.
-
Shake the plate for 10 seconds and incubate at 37°C for 15 minutes.
-
Read the fluorescence with an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.[5]
-
-
Data Analysis :
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Measurement of Plasma Renin Activity (PRA)
PRA is typically measured by quantifying the generation of angiotensin I from endogenous angiotensinogen.
-
Sample Collection and Preparation :
-
Collect whole blood in chilled EDTA tubes.
-
Centrifuge at 4°C to separate the plasma.
-
Store plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Angiotensin I Generation :
-
Incubate plasma samples at 37°C for a defined period (e.g., 1-3 hours) to allow renin to act on angiotensinogen.
-
A parallel sample should be kept at 4°C to serve as a blank (no angiotensin I generation).
-
-
Quantification of Angiotensin I :
-
Use a validated Angiotensin I ELISA kit or LC-MS/MS for quantification.
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Calculation of PRA :
-
Subtract the Angiotensin I concentration of the 4°C sample from the 37°C sample.
-
Express the result as ng of Angiotensin I generated per mL of plasma per hour (ng/mL/hr).[15]
-
Visualizations
Caption: this compound directly inhibits renin, the first step in the RAAS cascade.
Caption: A logical workflow for diagnosing issues in this compound experiments.
References
- 1. Dose-dependent effects of the renin inhibitor this compound HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Poor Performance of Angiotensin II Enzyme-Linked Immuno-Sorbent Assays in Mostly Hypertensive Cohort Routinely Screened for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Interference in Chemiluminescence Assay–Measured Angiotensin I, Angiotensin II, Aldosterone, and Renin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. labcorp.com [labcorp.com]
- 8. ibl-america.com [ibl-america.com]
- 9. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 10. Improved HPLC-radioimmunoassay for quantifying angiotensin II in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Cardiac Angiotensin II by Immunoassays, HPLC-Chip/Mass Spectrometry, and Functional Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 15. demeditec.com [demeditec.com]
Technical Support Center: Zankiren Stability and Degradation Pathways
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of Zankiren and to offer troubleshooting strategies to mitigate stability issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can lead to the degradation of this compound?
A1: Based on its molecular structure, which includes amide bonds, a sulfonyl group, and a thiazole ring, this compound is susceptible to degradation from several factors:
-
pH: The amide linkages in this compound can undergo hydrolysis under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, particularly hydrolysis.
-
Light: The sulfonamide and thiazole moieties are known to be sensitive to light, which can induce photodegradation.
-
Oxidizing conditions: The presence of oxidizing agents may lead to the degradation of the thiazole ring.
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: To maintain the integrity of this compound, it should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.
Q3: What are the likely degradation products that can form from this compound?
A3: While specific degradation product studies on this compound are not extensively available, based on the reactivity of its functional groups, the following degradation products are plausible:
-
Hydrolysis Products: Cleavage of one or more of the amide bonds would yield carboxylic acid and amine fragments.
-
Photodegradation Products: Exposure to light could lead to cleavage of the sulfonamide bond or complex rearrangements of the thiazole ring.
-
Oxidation Products: The thiazole ring is susceptible to oxidation, which could result in the formation of N-oxides or ring-opened byproducts.
Q4: Is it acceptable to use this compound solutions that have been stored for an extended period?
A4: For optimal and reproducible experimental results, it is highly recommended to use freshly prepared this compound solutions. If stock solutions are prepared in advance, they should be stored in small aliquots at -20°C or below, protected from light. Before use, visually inspect the solution for any signs of precipitation or color change. For critical applications, the purity of an aged solution should be verified using a suitable analytical technique like HPLC.
Troubleshooting Guides
Issue 1: Diminished this compound Activity in Aqueous Solutions
Question: I am observing a progressive loss of this compound's inhibitory activity in my cell-based or enzymatic assays conducted in aqueous buffers. What could be the underlying cause, and how can I prevent this?
Answer:
Potential Cause: The observed loss of activity is likely due to the hydrolysis of the amide bonds within the this compound molecule. This process is accelerated by non-neutral pH and elevated temperatures.
Troubleshooting Steps:
-
Control the pH:
-
Evaluate the pH of your experimental buffer. Amide hydrolysis is catalyzed by both acidic and basic conditions.
-
Whenever feasible, maintain the pH of the experimental medium in the neutral range (pH 7.0-7.4) to minimize the rate of hydrolysis.
-
If your experiment necessitates acidic or basic conditions, reduce the incubation time of this compound in these buffers to a minimum.
-
-
Manage Temperature:
-
Avoid exposing this compound solutions to high temperatures. If your protocol involves an incubation step at an elevated temperature, assess if this temperature can be lowered.
-
Prepare this compound solutions fresh and keep them on ice or at 4°C until they are added to the experimental system.
-
-
Use Fresh Preparations:
-
Always prepare working solutions of this compound from a frozen stock immediately before starting your experiment. Avoid using aqueous solutions that have been stored, even for a short period, at room temperature.
-
Illustrative Data: Impact of pH and Temperature on this compound Stability (Hypothetical Data)
| Buffer pH | Temperature (°C) | Degradation after 24 hours (%) |
| 5.0 | 37 | 18 |
| 7.4 | 37 | 6 |
| 9.0 | 37 | 25 |
| 7.4 | 4 | <1 |
| 7.4 | 25 | 3 |
Issue 2: Inconsistent Experimental Outcomes with Light Exposure
Question: My experimental results with this compound are showing poor reproducibility. I have noticed that the experimental setup is often exposed to ambient laboratory light. Could this be contributing to the variability?
Answer:
Potential Cause: Yes, exposure to light, particularly in the UV spectrum, can lead to the photodegradation of this compound. The thiazole and sulfonamide functional groups are known to be photolabile.
Troubleshooting Steps:
-
Protect from Light:
-
Use amber-colored microcentrifuge tubes, vials, or glassware for preparing and storing this compound solutions.
-
If possible, perform experimental manipulations under low-light conditions.
-
For plate-based assays, use opaque plates or cover clear plates with an opaque lid or aluminum foil during incubations.
-
-
Perform a Photostability Control Experiment:
-
To confirm light sensitivity, prepare two identical this compound solutions. Expose one to the typical laboratory light conditions for the duration of your experiment, while keeping the other completely protected from light (e.g., wrapped in aluminum foil).
-
Compare the performance of this compound from both solutions in your assay. A significant difference in activity will confirm photodegradation.
-
Issue 3: Visual Changes and Reduced Efficacy of this compound Stock Solutions
Question: I have noticed that my this compound stock solution has developed a slight yellowish tint over time, and it seems less effective in my experiments. Could this be due to oxidation?
Answer:
Potential Cause: A change in color can indicate chemical degradation, and oxidation is a plausible pathway. The thiazole ring in this compound can be susceptible to oxidation. This can be promoted by dissolved oxygen, trace metal ion contaminants, or the presence of peroxides in solvents.
Troubleshooting Steps:
-
Use High-Purity Solvents:
-
Ensure that all solvents used for preparing this compound solutions are of high purity and, if applicable, are tested for the absence of peroxides.
-
Using freshly opened bottles of solvents is a good practice.
-
-
Create an Inert Environment:
-
For long-term storage of this compound solutions, consider overlaying the solution with an inert gas such as argon or nitrogen before sealing the vial to minimize contact with oxygen.
-
-
Maintain Cleanliness:
-
Use scrupulously clean glassware and equipment to avoid contamination with trace metals or residual oxidizing agents.
-
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance.
-
Hydrolytic Degradation:
-
Prepare solutions of this compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 24-48 hours).
-
At specified time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound and treat it with a low concentration of hydrogen peroxide (e.g., 3% v/v).
-
Incubate at room temperature, protected from light, for up to 24 hours.
-
Monitor the degradation at various time points by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible output (e.g., option 1 of the ICH Q1B guideline).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C with 75% relative humidity).
-
Analyze the solid sample at various time points for the appearance of degradation products.
-
Diagrams and Workflows
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Investigating this compound Degradation
Caption: Experimental workflow for this compound degradation studies.
Logical Relationship for Troubleshooting this compound Instability
Caption: Troubleshooting logic for this compound instability.
Zankiren Technical Support Center: Purity and Activity Assessment
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the purity and activity of Zankiren, a potent renin inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a research-grade renin inhibitor.[1] It functions by directly binding to the active site of renin, a critical enzyme in the Renin-Angiotensin System (RAS).[2] This binding action blocks the conversion of angiotensinogen to angiotensin I, which is the rate-limiting step of the RAS cascade.[2][3] Consequently, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, leading to a decrease in blood pressure and plasma renin activity.[1][4][5]
2. How should I properly store and handle this compound?
Proper storage is crucial to maintain the integrity of this compound. For short-term storage (days to weeks), it should be kept in a dry, dark place at 0 - 4°C.[1] For long-term storage (months to years), it is recommended to store it at -20°C.[1] this compound is typically shipped at ambient temperature and is stable for several weeks under normal shipping conditions.[1] For creating stock solutions, this compound is soluble in DMSO.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
3. What is the expected purity of this compound upon purchase?
Commercial this compound for research use is generally supplied with a purity of >98%.[1] However, it is always recommended to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.
4. Which methods are recommended for verifying the purity of this compound?
A mass balance approach is a comprehensive way to assess purity, which involves quantifying the main component as well as all potential impurities such as related organic compounds, water content, residual solvents, and inorganic impurities.[7] High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining the purity of small organic molecules like this compound by identifying and quantifying structurally related impurities.[7] Additionally, quantitative Nuclear Magnetic Resonance (qNMR) can be a powerful orthogonal method for purity assessment.[8][9]
5. How can I experimentally measure the biological activity of this compound?
The biological activity of this compound is determined by its ability to inhibit renin. This is typically measured using a renin inhibitor screening assay. Fluorometric assay kits are widely available for this purpose. These assays measure the rate of cleavage of a fluorogenic renin substrate. In the presence of an active inhibitor like this compound, the rate of substrate cleavage, and thus the fluorescence signal, will decrease.
6. I am not seeing any inhibitory activity in my assay. What could be wrong?
Several factors could lead to a lack of observed activity. Here are some troubleshooting steps:
-
Reagent Integrity: Ensure that the renin enzyme is active and has not been subjected to multiple freeze-thaw cycles.[6] Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Assay Conditions: Verify that the assay buffer, temperature (typically 37°C), and incubation times are as per the recommended protocol.[6]
-
This compound Concentration: Ensure you are using a sufficient concentration range to observe inhibition. If the expected effective concentration is unknown, it is advisable to test a wide range of dilutions.
-
Plate Reader Settings: For fluorometric assays, confirm that the excitation and emission wavelengths are set correctly for the specific substrate used.[6]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C35H55N5O6S2 | [1] |
| Molecular Weight | 705.97 g/mol | [1][10] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| CAS Number | 138742-43-5 | [1] |
Table 2: Typical Purity and Activity Specifications
| Parameter | Typical Specification | Method of Analysis |
| Purity | >98% | HPLC, LC-MS |
| Water Content | <1% | Karl Fischer Titration |
| Residual Solvents | Varies by synthesis (refer to CoA) | GC-MS |
| Renin Inhibition (IC50) | Compound-specific (determine experimentally) | Fluorometric Renin Activity Assay |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample. The exact conditions may need to be optimized for your specific instrument and column.
1. Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Dilute the stock solution with the mobile phase starting condition (e.g., 95:5 Water:ACN) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and 254 nm
-
Column Temperature: 30°C
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Protocol 2: Activity Assessment using a Fluorometric Renin Inhibitor Assay
This protocol is based on commercially available renin inhibitor screening kits.[6] Always refer to the specific kit manual for detailed instructions.
1. Materials:
-
This compound sample
-
Renin Inhibitor Screening Assay Kit (containing Active Human Renin, Renin Substrate, Assay Buffer)
-
DMSO
-
Black, clear-bottom 96-well plate for fluorescence reading
2. Reagent Preparation:
-
This compound Dilutions: Prepare a series of dilutions of this compound in Assay Buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM). Include a "no inhibitor" control (Assay Buffer with DMSO) and a "no enzyme" control.
-
Renin Enzyme Solution: Reconstitute and dilute the active renin enzyme in Assay Buffer to the working concentration specified in the kit manual immediately before use. Keep on ice.
-
Renin Substrate Solution: Prepare the renin substrate solution according to the kit manual. Protect from light.
3. Assay Procedure:
-
Add 25 µL of your this compound dilutions (or controls) to the appropriate wells of the 96-well plate.
-
Add 50 µL of the prepared Renin Enzyme Solution to each well (except "no enzyme" controls).
-
Optional: If screening for inhibitors, you can pre-incubate the plate for 10-15 minutes at the reaction temperature (e.g., 37°C).[6]
-
Initiate the reaction by adding 25 µL of the Renin Substrate Solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., λex = 540 nm / λem = 590 nm) kinetically, taking readings every 5 minutes for 30-60 minutes.[6]
4. Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each this compound concentration:
-
% Inhibition = [(Rate of 'no inhibitor' control - Rate of 'sample') / Rate of 'no inhibitor' control] x 100
-
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
Visualizations
Caption: The Renin-Angiotensin System and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound purity using HPLC.
Caption: Experimental workflow for this compound activity assessment.
References
- 1. medkoo.com [medkoo.com]
- 2. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 3. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. ahajournals.org [ahajournals.org]
- 5. Dose-dependent effects of the renin inhibitor this compound HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C35H55N5O6S2 | CID 3086652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Experimental Design with Zankiren
Welcome to the technical support center for researchers utilizing Zankiren. This resource provides essential guidance on addressing the primary challenge associated with this potent renin inhibitor: its short half-life. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound and how was it determined?
A1: this compound exhibits a short half-life. In studies with mildly sodium-depleted normotensive human subjects, peak plasma concentrations of this compound were observed approximately 1 to 2 hours after oral administration. These levels were found to decrease significantly within 6 hours post-administration, indicating rapid clearance from the bloodstream.[1][2] While a precise half-life value is not consistently reported across all studies, the rapid decline in plasma concentration necessitates careful consideration in experimental design.
Q2: How does this compound's short half-life impact its in vivo efficacy?
A2: The short half-life of this compound means that its therapeutic effect, such as blood pressure reduction and inhibition of the renin-angiotensin system (RAS), is transient after a single dose.[1][2] To maintain a therapeutic effect, frequent administration or a continuous delivery method is required. The observed effects of this compound are dose-dependent, with higher doses leading to a more sustained, though still limited, duration of action.[1][2]
Q3: What are the common reasons for observing a lack of sustained effect in my animal model when using this compound?
A3: A lack of sustained effect is the most common issue when working with this compound and is directly attributable to its rapid metabolism and clearance. Key factors include:
-
Insufficient Dosing Frequency: Single daily doses are unlikely to provide continuous target engagement.
-
Inappropriate Route of Administration: While orally active, its bioavailability can be low and variable, further contributing to a short duration of action.[3][4]
-
High Metabolic Clearance: The compound is rapidly metabolized and excreted.
Q4: Are there any strategies to extend the in vivo effects of this compound in my experiments?
A4: Yes, several strategies can be employed to overcome the limitation of this compound's short half-life. These approaches aim to maintain a more stable plasma concentration of the inhibitor:
-
Continuous Infusion: Utilizing osmotic minipumps for subcutaneous or intravenous infusion can provide continuous delivery and maintain steady-state plasma concentrations.[5]
-
Formulation Strategies: Developing a sustained-release formulation can prolong its absorption and, consequently, its therapeutic effect.[6] One approach is to use an oil-based vehicle for subcutaneous injection to create a depot effect, which has been shown to extend the half-life of other small molecules.[7]
-
Chemical Modification (for medicinal chemists): While more complex, structural modifications could be explored. Strategies used for other peptides and small molecules include:
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid return of blood pressure to baseline after a single dose. | This compound's short half-life leads to a transient effect. | Implement a continuous infusion protocol using an osmotic minipump. Alternatively, increase the dosing frequency (e.g., administer every 4-6 hours) to maintain effective plasma concentrations. |
| High variability in experimental results between subjects. | Poor and variable oral bioavailability. | Consider an alternative route of administration with more consistent absorption, such as subcutaneous or intravenous injection. If oral administration is necessary, ensure consistent fasting and dosing conditions across all animals. |
| Need to maintain target inhibition for long-term studies (e.g., >24 hours). | A single or infrequent dosing regimen is insufficient for sustained target engagement. | An osmotic minipump is the most reliable method for long-term, continuous delivery of this compound. This will ensure consistent plasma levels and sustained inhibition of the renin-angiotensin system. |
| Difficulty in correlating pharmacokinetic (PK) and pharmacodynamic (PD) data. | The rapid changes in plasma concentration make it challenging to establish a clear PK/PD relationship with infrequent sampling. | Increase the frequency of blood sampling, particularly in the first few hours after administration, to accurately capture the peak concentration (Cmax) and the rapid decline of this compound in the plasma. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study Using Osmotic Minipumps
This protocol is designed to assess the long-term efficacy of this compound in a hypertensive animal model.
1. Animal Model:
-
Select a suitable hypertensive animal model (e.g., Spontaneously Hypertensive Rat - SHR).[5]
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
2. Osmotic Minipump Preparation:
-
Calculate the required concentration of this compound based on the desired dose, the pump's flow rate, and the duration of the study.
-
Dissolve this compound in a sterile, biocompatible vehicle (e.g., a mixture of polyethylene glycol, ethanol, and water).
-
Fill the osmotic minipumps with the this compound solution under sterile conditions, following the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate drug delivery upon implantation.
3. Surgical Implantation:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Make a small subcutaneous incision on the back of the animal.
-
Create a subcutaneous pocket and insert the primed osmotic minipump.
-
Close the incision with sutures or surgical staples.
-
Provide post-operative care, including analgesics, as required.
4. Data Collection:
-
Monitor blood pressure and heart rate continuously using radiotelemetry or at frequent intervals using a tail-cuff system.[5]
-
Collect blood samples at predetermined time points to measure plasma renin activity, angiotensin II levels, and this compound concentration.
5. Data Analysis:
-
Analyze the changes in blood pressure and biomarkers of the renin-angiotensin system over time compared to a vehicle-treated control group.
Protocol 2: Pharmacokinetic Study with Frequent Sampling
This protocol aims to characterize the pharmacokinetic profile of this compound after a single oral dose.
1. Animal Preparation:
-
Fast the animals overnight (with free access to water) to ensure consistent gastrointestinal conditions.
2. Dosing:
-
Administer a single oral dose of this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
3. Blood Sampling:
-
Collect sparse blood samples from a cohort of animals at multiple time points. For example, pre-dose, and at 15, 30, 60, 90 minutes, and 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood via a cannulated vessel or through sparse sampling from the tail vein or saphenous vein.
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
4. Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Normotensive Subjects
| Dose (mg) | Cmax (ng/mL) | Time to Cmax (hours) | Plasma Concentration at 6 hours (ng/mL) | Plasma Concentration at 24 hours (ng/mL) |
| 50 | 29 ± 15 | ~1 | 1.6 ± 1.4 | 0.4 ± 0.4 |
| 125 | 47 ± 25 | ~1 | 4.8 ± 1.7 | 2.2 ± 1.6 |
| 250 | 407 ± 154 | ~1 | 62 ± 50 | 4.5 ± 2.7 |
| Data are presented as mean ± standard deviation. Data sourced from Ménard et al., 1995.[1] |
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Strategies to prolong the plasma residence time of peptide drugs - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Strategies to prolong the plasma residence time of peptide drugs - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00111B [pubs.rsc.org]
- 10. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Navigating Preclinical Formulation Challenges of Zankiren: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges with the formulation of Zankiren (A-72517), a potent renin inhibitor, in preclinical research. Due to its physicochemical properties, this compound presents several formulation hurdles that can impact the accuracy and reproducibility of experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound formulation appears cloudy and non-uniform. What could be the cause and how can I fix it?
A1: Cloudiness or lack of uniformity in your this compound formulation is likely due to its poor aqueous solubility. This compound is soluble in DMSO, but precipates in aqueous solutions. For in vivo oral administration, a suspension is often necessary.
Troubleshooting Steps:
-
Particle Size Reduction: Ensure your this compound powder is micronized to the smallest possible particle size. This increases the surface area for dissolution and can improve suspension homogeneity.
-
Use of Suspending Agents: Incorporate a suspending agent into your vehicle to prevent the settling of this compound particles. A common choice is 0.5% w/v methylcellulose in water.
-
Proper Mixing: Utilize a high-shear mixer or sonicator to ensure even dispersion of this compound in the vehicle. Simple vortexing may not be sufficient.
-
Viscosity Modifiers: The addition of viscosity-enhancing agents can help maintain a uniform suspension for a longer duration, which is critical for accurate dosing.
Q2: I am observing inconsistent results in my animal studies. Could the formulation be the issue?
A2: Yes, inconsistent in vivo results are frequently linked to formulation problems, particularly with poorly soluble compounds like this compound. The primary issue is often a lack of dose uniformity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent in vivo results.
Q3: What is a suitable vehicle for oral gavage of this compound in rodents?
A3: A common and effective vehicle for oral gavage of poorly soluble compounds like this compound is an aqueous suspension containing a suspending agent and a surfactant. A recommended starting point is:
-
0.5% w/v Methylcellulose: Acts as a suspending agent to ensure uniform dispersion.
-
0.1% - 0.5% w/v Tween 80: A surfactant that improves the wettability of the drug particles, aiding in a more uniform suspension.
-
Purified Water: As the bulk vehicle.
Q4: How should I store my this compound formulation?
A4: As a solid powder, this compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years)[1].
For formulated suspensions, it is crucial to conduct stability studies under your specific storage conditions. Generally, it is recommended to:
-
Store refrigerated (2-8°C) to minimize microbial growth and chemical degradation.
-
Protect from light.
-
Crucially, prepare fresh formulations frequently. Due to the potential for particle aggregation and settling over time, using freshly prepared suspensions for each experiment is the best practice to ensure dose accuracy.
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage (10 mg/mL)
Materials:
-
This compound (micronized powder)
-
Methylcellulose (e.g., 400 cP)
-
Tween 80
-
Purified water
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, but recommended)
Methodology:
-
Prepare the Vehicle:
-
Heat approximately half of the final required volume of purified water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously to ensure it wets completely.
-
Add the remaining volume of cold purified water and continue to stir until the solution is clear and uniform. Allow the solution to cool to room temperature.
-
Add Tween 80 to the methylcellulose solution to achieve a final concentration of 0.2% and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of micronized this compound.
-
Create a paste by adding a small amount of the vehicle to the this compound powder and mixing until a smooth consistency is achieved.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
If available, use a homogenizer to ensure a fine, uniform suspension.
-
Continuously stir the suspension using a magnetic stirrer during the dosing procedure to maintain homogeneity.
-
Protocol 2: Assessment of Formulation Homogeneity
Objective: To ensure that each dose administered from the bulk formulation contains a consistent amount of this compound.
Methodology:
-
Prepare the this compound suspension as described in Protocol 1.
-
While continuously stirring, withdraw three samples from the top, middle, and bottom of the suspension using the same type of syringe used for animal dosing.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC).
-
The concentration of the top and bottom samples should be within ±10% of the middle sample. If the variation is greater, the formulation procedure (e.g., mixing time, speed, use of homogenizer) needs to be optimized.
Quantitative Data Summary
While specific pharmacokinetic data for this compound in various preclinical species is limited in publicly available literature, the following table summarizes key findings from early studies.
| Species | Route | Dose | Bioavailability | Observations | Reference |
| Rat | Oral | - | >25% | Showed excellent bioavailability. | [2] |
| Ferret | Oral | - | >25% | Showed excellent bioavailability. | [2] |
| Monkey | Oral | - | Subject to hepatic elimination. | Was efficacious in this species. | [2] |
| Dog | Oral | - | - | Produced dose-related reductions in blood pressure and plasma renin activity. | [3] |
| Marmoset | Oral | 3 mg/kg | - | A single oral dose was less effective at lowering blood pressure compared to the same dose of aliskiren. |
This compound's Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effect by inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, and subsequently decreases aldosterone secretion. This leads to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of First-Generation Renin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Direct renin inhibitors represent a unique therapeutic class that targets the initial, rate-limiting step of this cascade. This guide provides a detailed head-to-head comparison of the first-generation direct renin inhibitor, Aliskiren, with other key classes of RAAS inhibitors, namely Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). The comparative analysis is based on clinical trial data to assist researchers and drug development professionals in understanding the nuanced differences in efficacy, safety, and mechanism of action.
Efficacy in Blood Pressure Reduction
Clinical trials have demonstrated that Aliskiren monotherapy is effective in reducing blood pressure, with an efficacy comparable to that of ACE inhibitors and ARBs. The following tables summarize the mean changes in systolic and diastolic blood pressure observed in head-to-head comparative studies.
Table 1: Aliskiren vs. Angiotensin-Converting Enzyme (ACE) Inhibitors - Blood Pressure Reduction
| Treatment Group | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Study Duration |
| Aliskiren-based therapy | 17.9[1] | 13.2[1] | 26 weeks[1] |
| Ramipril-based therapy | 15.2[1] | 12.0[1] | 26 weeks[1] |
| Aliskiren monotherapy | -14.0 | -5.1 | Not Specified |
| Ramipril monotherapy | -11.6 | -3.6 | Not Specified |
A pooled analysis of three studies comparing Aliskiren and Ramipril monotherapies found that systolic blood pressure was slightly lower with Aliskiren[2]. At 6 months, a meta-analysis showed a significant difference in both mean systolic and diastolic blood pressure favoring Aliskiren[3].
Table 2: Aliskiren vs. Angiotensin II Receptor Blockers (ARBs) - Blood Pressure Reduction
| Treatment Group | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Study Duration |
| Aliskiren 300 mg | -15.6[4] | -10.7[4] | 12 weeks[4] |
| Losartan 100 mg | -15.5[4] | -10.5[4] | 12 weeks[4] |
| Aliskiren 300 mg | 6.5 ± 14.9 | 3.8 ± 10.1 | 9 months |
| Losartan 100 mg | 5.5 ± 15.6 | 3.7 ± 10.7 | 9 months |
A meta-analysis of ten randomized controlled trials concluded that Aliskiren is as effective as ARBs (losartan, valsartan, and irbesartan) in controlling blood pressure[5].
Safety and Tolerability Profile
The safety and tolerability of Aliskiren are comparable to placebo and other RAAS inhibitors. A key differentiating factor is the lower incidence of cough associated with Aliskiren compared to ACE inhibitors.
Table 3: Comparative Adverse Event Profile
| Adverse Event | Aliskiren-based therapy (%) | Ramipril-based therapy (%) | Aliskiren (%) | Losartan (%) |
| Overall Adverse Events | 61.3[1] | 60.4[1] | Not Reported | Not Reported |
| Cough | 4.1[1] | 9.5[1] | Not Reported | Not Reported |
Impact on Plasma Renin Activity
A fundamental distinction of direct renin inhibitors is their effect on plasma renin activity (PRA). While ACE inhibitors and ARBs lead to a reactive increase in PRA, Aliskiren directly inhibits it.
Table 4: Effect on Plasma Renin Activity (PRA)
| Treatment Group | Change in Geometric Mean PRA | Study Duration |
| Aliskiren-based therapy | -63%[6] | 26 weeks[6] |
| Ramipril-based therapy | +143%[6] | 26 weeks[6] |
This suppression of PRA by Aliskiren suggests a more complete upstream blockade of the RAAS.
Experimental Protocols
Measurement of Blood Pressure
Ambulatory Blood Pressure Monitoring (ABPM): ABPM is a standard method in clinical trials to assess the 24-hour efficacy of antihypertensive drugs[7][8][9]. The protocol typically involves:
-
Device: A lightweight, portable, and automated device is worn by the patient.
-
Measurement Intervals: Blood pressure is automatically measured at preset intervals, for example, every 15-30 minutes during the day and every 30-60 minutes at night.
-
Data Analysis: The collected data provides mean systolic and diastolic blood pressure values over a 24-hour period, as well as separate day-time and night-time averages. This allows for the assessment of the drug's effect throughout the dosing interval[7].
Clinic Blood Pressure Measurement: In-clinic measurements are also performed at specified time points during the study. Standardized procedures are followed to ensure accuracy, including:
-
A period of rest for the patient before measurement.
-
Use of a calibrated sphygmomanometer.
-
Multiple readings are taken, and the average is recorded.
Plasma Renin Activity (PRA) Assay
Radioimmunoassay (RIA): The measurement of PRA is crucial for understanding the pharmacodynamic effects of renin inhibitors. A common method is the radioimmunoassay, which quantifies the rate of angiotensin I generation[10][11]. The general protocol involves:
-
Sample Collection: Blood is drawn into chilled tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged at a low temperature to separate the plasma.
-
Incubation: The plasma sample is divided into two aliquots. One is incubated at 37°C to allow renin to act on its substrate, angiotensinogen, to generate angiotensin I. The other aliquot is kept at a low temperature (e.g., 4°C) to prevent enzymatic activity and serves as a blank. Angiotensinase and converting enzyme inhibitors are added to prevent the degradation of angiotensin I[10].
-
Quantification: The amount of angiotensin I generated is then measured using a competitive radioimmunoassay. This involves the use of a known quantity of radioactively labeled angiotensin I and a specific antibody. The amount of radioactivity is inversely proportional to the concentration of angiotensin I in the sample.
-
Calculation: PRA is expressed as the mass of angiotensin I generated per unit of plasma per hour of incubation (e.g., ng/mL/hr).
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by Aliskiren, ACE inhibitors, and ARBs.
Caption: RAAS pathway and points of inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial comparing different RAAS inhibitors.
Caption: Clinical trial workflow for RAAS inhibitors.
References
- 1. Comparative efficacy and safety of aliskiren, an oral direct renin inhibitor, and ramipril in hypertension: a 6-month, randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliskiren versus ramipril in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effectiveness of aliskiren and ramipril for the management of hypertension: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effects of aliskiren and losartan on fibrinolysis and insulin sensitivity in hypertensive patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Ambulatory blood pressure monitoring in clinical trials in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ambulatory blood pressure monitoring in clinical trials with antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clario.com [clario.com]
- 10. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.mdedge.com [cdn.mdedge.com]
Zankiren's Specificity for Renin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zankiren, a potent renin inhibitor, with other alternatives, focusing on its specificity for the renin enzyme. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to Renin Inhibition and Specificity
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartic protease, catalyzes the rate-limiting step in this pathway by cleaving angiotensinogen to form angiotensin I. Inhibiting renin offers a direct approach to downregulating the entire RAS cascade. The clinical efficacy and safety of a renin inhibitor are critically dependent on its specificity. A highly specific inhibitor will primarily target renin, minimizing off-target effects that could arise from the inhibition of other structurally related proteases, such as pepsin and cathepsin D. This compound (A-72517) was one of the early, potent, orally active renin inhibitors developed to target this key enzymatic step.
Comparative Potency of Renin Inhibitors
The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. This compound exhibits potent inhibition of human renin, comparable to other well-characterized inhibitors like Remikiren and Aliskiren.
| Compound | IC50 (Human Renin, in vitro) |
| This compound (A-72517) | 1.1 nM[1] |
| Remikiren (Ro 42-5892) | 0.7 - 0.8 nM[1][2][3][4] |
| Aliskiren (SPP100) | 0.6 nM[1][5] |
Specificity Profile of this compound and Comparators
An ideal renin inhibitor should demonstrate high selectivity for renin over other proteases to avoid unintended biological consequences.
-
This compound: Belongs to a class of diol inhibitors that are reported to be extremely selective for human renin over related aspartic proteases like cathepsin D, pepsin, and gastricsin. Even at high concentrations, this class of compounds showed only minor inhibition of these other enzymes.[6]
-
Remikiren: Described as a highly specific renin inhibitor.[3][4]
-
Aliskiren: Shows high specificity for human renin, with almost no inhibitory effect against other aspartic peptidases such as cathepsin D and pepsin.[1]
The Renin-Angiotensin System (RAS) Pathway
The diagram below illustrates the central role of renin in the RAS pathway and the point of action for inhibitors like this compound.
Experimental Protocols
The specificity and potency of renin inhibitors like this compound are determined using robust in vitro enzymatic assays.
Protocol: Fluorometric Renin Inhibitor Screening Assay
This is a common high-throughput method used to screen for and characterize renin inhibitors.
-
Principle: The assay utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen. This substrate is dual-labeled with a fluorophore (e.g., EDANS) on one end and a quencher molecule (e.g., Dabcyl) on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Förster Resonance Energy Transfer (FRET). When renin cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant Human Renin
-
FRET-based synthetic renin substrate
-
Assay Buffer (e.g., Tris-HCl with NaCl, pH 8.0)
-
Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence assays)
-
Fluorescence microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare solutions of renin and the FRET substrate in assay buffer.
-
Reaction Setup: To the wells of the microplate, add the assay buffer, the test inhibitor at various concentrations, and the renin solution.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes. The excitation wavelength is typically around 340 nm and the emission wavelength is around 490-510 nm.
-
Data Analysis: The rate of reaction (increase in fluorescence over time) is calculated for each inhibitor concentration. These rates are then compared to the uninhibited control to determine the percent inhibition. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Specificity Testing: To validate specificity, the same protocol is followed, but renin is replaced with other proteases (e.g., Cathepsin D, Pepsin), and their respective substrates are used. A highly specific inhibitor will show a significantly higher IC50 value for these off-target enzymes.
Experimental Workflow for Specificity Assessment
The logical flow for determining the specificity of a potential renin inhibitor is outlined below.
Conclusion
The available data demonstrates that this compound is a highly potent inhibitor of human renin, with an IC50 value in the low nanomolar range, placing it among other significant renin inhibitors like Remikiren and Aliskiren. Crucially, evidence suggests that this compound is extremely selective for renin, showing minimal activity against other structurally similar aspartic proteases. This high specificity is a fundamental requirement for a targeted therapy, as it minimizes the potential for off-target side effects and ensures that the therapeutic action is directed specifically at the intended component of the RAS pathway. For researchers in drug development, this compound serves as a key example of a potent and highly specific renin inhibitor.
References
- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ro 42-5892 is a potent orally active renin inhibitor in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remikiren (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Zankiren: A Comparative Analysis of its Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the renin inhibitor Zankiren's cross-reactivity profile with other key proteases. While direct comparative experimental data for this compound against a wide array of proteases is limited in publicly available literature, this guide synthesizes the existing knowledge on the high specificity of renin inhibitors and presents the established methodologies for assessing such cross-reactivity.
Introduction to this compound and its Primary Target
This compound is a potent and orally active inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS).[1][2][3][4] By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[5] This mechanism of action makes this compound and other renin inhibitors effective agents for the management of hypertension.
Renin is an aspartic protease with a remarkably high degree of substrate specificity, with angiotensinogen being its only known physiological substrate. This inherent specificity of the enzyme is a key factor in the design and therapeutic profile of its inhibitors.
Cross-Reactivity Profile of this compound: An Overview
A critical aspect of drug development is the assessment of a compound's selectivity for its intended target over other related enzymes. For a renin inhibitor like this compound, this involves evaluating its potential to inhibit other proteases, particularly other aspartic proteases that share certain structural similarities.
Currently, there is a notable lack of specific, publicly accessible experimental data (such as IC50 or Ki values) that quantitatively details the inhibitory activity of this compound against other proteases like cathepsin D, pepsin, and chymotrypsin. This absence of data in the scientific literature prevents a direct quantitative comparison.
However, the development of renin inhibitors has historically focused on achieving high selectivity to minimize off-target effects. The unique structural features of the active site of renin, which accommodates its large protein substrate, angiotensinogen, are leveraged to design highly specific inhibitors. It is therefore generally understood that modern renin inhibitors, a class to which this compound belongs, exhibit a high degree of selectivity for renin over other proteases.
Comparison with Other Key Proteases
While direct comparative data for this compound is unavailable, understanding the function of other key proteases highlights the importance of selectivity.
-
Cathepsin D: A lysosomal aspartic protease involved in protein degradation, antigen processing, and apoptosis. Non-specific inhibition of cathepsin D could lead to undesirable cellular effects.
-
Pepsin: A digestive aspartic protease found in the stomach, responsible for breaking down dietary proteins. Inhibition of pepsin could interfere with normal digestive processes.
-
Chymotrypsin: A serine protease that functions in the small intestine to digest proteins. Off-target inhibition of chymotrypsin could also impact digestion.
Given the distinct physiological roles of these proteases, the high selectivity of a renin inhibitor is a crucial attribute for a favorable safety profile.
Experimental Protocols for Determining Protease Inhibition
The assessment of a compound's inhibitory activity against a specific protease is a fundamental aspect of drug discovery and development. A variety of well-established in vitro assays can be employed to determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These assays are crucial for quantifying the potency and selectivity of an inhibitor.
Below are detailed methodologies for common types of protease inhibition assays that would be suitable for evaluating the cross-reactivity of this compound.
Fluorescence Resonance Energy Transfer (FRET) Based Assay
This is a highly sensitive and widely used method for continuous monitoring of protease activity.
-
Principle: A synthetic peptide substrate is designed to contain a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.
-
Materials:
-
Purified protease (e.g., renin, cathepsin D, pepsin, chymotrypsin)
-
Specific FRET peptide substrate for each protease
-
Assay buffer (specific to each protease's optimal pH and ionic strength)
-
Test inhibitor (this compound) at various concentrations
-
Control inhibitor (a known inhibitor for each protease)
-
96- or 384-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound) and the control inhibitor in the assay buffer.
-
In the microplate wells, add the assay buffer, the inhibitor solution (or vehicle for control), and the purified protease.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the reaction by adding the FRET peptide substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore using a microplate reader.
-
Record the fluorescence signal at regular intervals for a specific duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to obtain the reaction rate (slope) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.
-
Colorimetric Assay
This method relies on the generation of a colored product upon substrate cleavage.
-
Principle: A chromogenic substrate is used, which upon cleavage by the protease, releases a chromophore that can be quantified by measuring its absorbance at a specific wavelength.
-
Materials:
-
Purified protease
-
Specific chromogenic substrate for each protease
-
Assay buffer
-
Test inhibitor (this compound)
-
Control inhibitor
-
96-well clear microplates
-
Absorbance microplate reader
-
-
Procedure:
-
Follow the same initial steps as the FRET assay for preparing inhibitor dilutions and pre-incubating the enzyme with the inhibitor.
-
Initiate the reaction by adding the chromogenic substrate.
-
Incubate the reaction for a fixed period at the optimal temperature.
-
Stop the reaction by adding a stop solution (e.g., acetic acid) if necessary.
-
Measure the absorbance of the released chromophore at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from a no-enzyme control).
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing Key Pathways and Workflows
To further illustrate the context of this compound's action and the experimental procedures, the following diagrams are provided.
Caption: The Renin-Angiotensin System and the site of this compound's inhibitory action.
Caption: A generalized workflow for an in vitro protease inhibition assay.
Conclusion
References
- 1. Assay Procedure for Protease [sigmaaldrich.com]
- 2. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
Zankiren's Discontinuation: A Comparative Analysis of a Promising Renin Inhibitor's Downfall
The direct renin inhibitor Zankiren, despite early promise in modulating the renin-angiotensin-aldosterone system (RAAS), was ultimately discontinued from clinical development. A comprehensive analysis of available data reveals that its downfall can be primarily attributed to a suboptimal pharmacokinetic profile, a common hurdle for first-generation renin inhibitors. This guide provides a comparative analysis of this compound's performance against the successful direct renin inhibitor, Aliskiren, and other established antihypertensive drug classes, supported by experimental data and detailed methodologies.
The core challenge for early renin inhibitors like this compound lay in achieving adequate oral bioavailability. While showing in-vitro potency, their translation to effective oral therapies was hampered by poor absorption from the gastrointestinal tract, short half-lives, and consequently, low potency in clinical settings.[1][2] This guide will delve into the specifics of this compound's clinical trial data and compare it with Aliskiren, the first-in-class direct renin inhibitor to successfully reach the market, to illuminate the critical factors that led to this compound's discontinuation.
Performance Comparison: this compound vs. Alternatives
Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | Aliskiren |
| Oral Bioavailability (Human) | Not explicitly reported, but for early renin inhibitors, generally <2%[1] | ~2.6%[3][4] |
| Time to Peak Plasma Concentration | ~1 hour[5] | 1-3 hours[4][6] |
| In-vitro Potency (IC50 for human renin) | 1.1 nmol/L[3] | 0.6 nmol/L[3][4] |
| Plasma Renin Activity (PRA) Inhibition | Dose-dependent inhibition[5] | Up to 80% inhibition[4][7] |
| Effect on Angiotensin II | >95% suppression at 250 mg dose[5] | Dose-dependent reduction[6] |
| Effect on Aldosterone | Dose-related reduction[5] | Dose-dependent reduction[6] |
Clinical Efficacy: Blood Pressure Reduction
A key study in mildly sodium-depleted normotensive subjects demonstrated this compound's ability to produce statistically significant, dose-related reductions in blood pressure.[5][8] However, for a drug to be successful, its performance in hypertensive patients is crucial. While extensive data on this compound in hypertensive populations is limited due to its early discontinuation, we can compare its effects in normotensive subjects to the established efficacy of Aliskiren in hypertensive patients.
| Treatment | Patient Population | Dose | Mean Blood Pressure Reduction (Placebo-Adjusted) |
| This compound | Normotensive, sodium-depleted[5] | 250 mg | 10.0 ± 3.7 mm Hg (MAP at peak effect)[5] |
| Aliskiren | Mild-to-moderate hypertension[9] | 150 mg | -5.95 mmHg (SBP) / -3.16 mmHg (DBP)[9] |
| Aliskiren | Mild-to-moderate hypertension[9] | 300 mg | -7.88 mmHg (SBP) / -4.49 mmHg (DBP)[9] |
It is important to note that a direct comparison of these values is challenging due to the different patient populations and methodologies. However, the data highlights that while this compound showed activity, the landscape for antihypertensive treatment was already populated with effective agents, and any new entrant would need to demonstrate significant advantages.
Experimental Protocols
To ensure a clear understanding of the presented data, the methodologies of the key clinical trial for this compound are detailed below.
This compound Single-Dose Study in Normotensive Subjects
-
Study Design: A double-blind, randomized, placebo-controlled, in-hospital study.[8]
-
Participants: Twenty-four healthy male volunteers.[8]
-
Pre-treatment: All subjects received 40 mg of furosemide orally 12 hours before the administration of the study drug to induce mild sodium depletion and stimulate the RAAS.[8]
-
Intervention: Single oral doses of this compound HCl (10, 25, 50, 125, and 250 mg) or placebo.[8]
-
Measurements: Blood pressure and heart rate were monitored using an automated oscillometric device. Blood samples were collected to measure active renin, total renin, plasma renin activity, angiotensin I, angiotensin II, aldosterone, and plasma this compound concentrations.[8]
-
Data Analysis: Dose-response relationships and treatment effects were statistically analyzed.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose-dependent effects of the renin inhibitor this compound HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood pressure lowering efficacy of renin inhibitors for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Zankiren and Remikiren
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of two key renin inhibitors, Zankiren and Remikiren. This report details their absorption, distribution, metabolism, and excretion profiles, supported by experimental data and methodologies.
Introduction
This compound and Remikiren are potent, orally active inhibitors of the enzyme renin, a critical component of the renin-angiotensin-aldosterone system (RAAS) that plays a central role in the regulation of blood pressure and electrolyte balance. By blocking the first and rate-limiting step of the RAAS cascade, these compounds have been investigated for their potential in the management of hypertension. Understanding their pharmacokinetic profiles is crucial for optimizing their therapeutic application and for the development of future renin inhibitors. This guide provides a detailed comparison of the pharmacokinetic characteristics of this compound and Remikiren, based on available scientific literature.
Pharmacokinetic Profiles: A Tabular Comparison
The pharmacokinetic parameters of this compound and Remikiren in humans are summarized in the table below, providing a clear and concise comparison of their key properties.
| Pharmacokinetic Parameter | This compound | Remikiren |
| Oral Bioavailability | Data in humans is not readily available. In animal models, bioavailability ranges from 8% (monkey) to 53% (dog)[1]. | < 1%[2] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour after oral administration[1] | 0.25 - 2 hours after oral administration[3] |
| Systemic Plasma Clearance | Data in humans is not readily available. | ~900 mL/min[2] |
| Volume of Distribution (Vd) | Data in humans is not readily available. | ~70 L[2] |
| Elimination Half-life (t½) | Plasma levels are detectable up to 24 hours post-dose, suggesting a relatively long half-life[1]. | 5.2 - 8.2 hours (after intravenous administration)[4] |
| In vitro Potency (IC50) | 1.1 nmol/L[5] | 0.7 - 0.8 nmol/L[3][5] |
Detailed Pharmacokinetic Characteristics
Absorption
Both this compound and Remikiren are absorbed after oral administration. This compound has demonstrated dose-related absorption in normotensive volunteers[1]. While specific human bioavailability data for this compound is scarce, studies in various animal species show a range of oral bioavailability from 8% in monkeys to 53% in dogs[1]. In contrast, Remikiren exhibits very low oral bioavailability in humans, at less than 1%[2]. Despite this low bioavailability, a small proportion of an oral dose of Remikiren is absorbed very rapidly, with peak concentrations often observed within 5 minutes in some animal studies[6].
Distribution
Metabolism and Excretion
Remikiren undergoes rapid and extensive metabolism, which, in combination with biliary and renal excretion of the intact drug, contributes to its high plasma clearance of approximately 900 mL/min in humans[2]. The currently available renin inhibitors, including Remikiren, are known to be rapidly taken up by the liver and excreted in the bile, leading to a significant first-pass effect[8]. Detailed information on the metabolism and excretion pathways of this compound in humans is limited in the available literature.
Signaling Pathway and Mechanism of Action
This compound and Remikiren exert their therapeutic effect by directly inhibiting the enzymatic activity of renin. Renin is responsible for the conversion of angiotensinogen to angiotensin I, the initial and rate-limiting step in the RAAS. By blocking this step, these inhibitors prevent the downstream production of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release. This ultimately leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action of this compound and Remikiren.
Experimental Protocols
The quantification of this compound and Remikiren in biological matrices is essential for pharmacokinetic studies. While specific, detailed protocols are often proprietary, the general methodologies employed are based on high-performance liquid chromatography (HPLC).
Quantification of Remikiren in Plasma:
A common method for the determination of Remikiren in plasma involves HPLC with fluorescence derivatization[6]. A general procedure would include:
-
Sample Preparation:
-
Protein precipitation from plasma samples (e.g., using acetonitrile).
-
Centrifugation to separate the precipitated proteins.
-
Evaporation of the supernatant to dryness.
-
Reconstitution of the residue in a suitable solvent.
-
Derivatization with a fluorescent agent to enhance detection sensitivity.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically around 1 mL/min.
-
Detection: Fluorescence detector set at appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: Based on a calibration curve prepared with known concentrations of Remikiren in blank plasma. The limit of quantification for such a method has been reported to be around 2 ng/mL[6].
-
Quantification of this compound in Plasma:
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical or clinical pharmacokinetic study of a renin inhibitor like this compound or Remikiren.
Caption: A typical experimental workflow for a pharmacokinetic study.
Conclusion
This compound and Remikiren are both potent renin inhibitors, but they exhibit distinct pharmacokinetic profiles. Remikiren is characterized by very low oral bioavailability and rapid clearance in humans. While human pharmacokinetic data for this compound is less complete, preclinical data suggests it may have a higher oral bioavailability in some species. The high potency of both compounds is a key attribute, but the low oral bioavailability of Remikiren has been a challenge in its clinical development. Further research providing a complete pharmacokinetic profile of this compound in humans would be invaluable for a more direct and comprehensive comparison. The methodologies and workflows described in this guide provide a framework for conducting and interpreting pharmacokinetic studies of these and other renin inhibitors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor remikiren in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of remikiren, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical pharmacokinetics and efficacy of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Zankiren
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Zankiren is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data for this renin inhibitor.
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₅N₅O₆S₂ | [1][2][3] |
| Molecular Weight | 705.99 g/mol | [2][3][4] |
| Monoisotopic Mass | 705.3594 Da | [4] |
| CAS Number | 138742-43-5 | [1][2] |
| AlogP | 2.83 | [4] |
| Polar Surface Area | 152.17 Ų | [4] |
| Acidic pKa | 12.36 | [4] |
| Basic pKa | 6.24 | [4] |
Personal Protective Equipment (PPE)
Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a conservative approach based on general guidelines for handling potent, non-volatile, research-grade pharmaceutical compounds is recommended. The following PPE is considered essential:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound or its solutions. Gloves should be inspected for integrity before use and changed immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from potential splashes.
-
Lab Coat: A clean, buttoned lab coat, preferably made of a low-linting and chemical-resistant material, must be worn to protect street clothes and skin from contamination.
-
Respiratory Protection: While this compound is not expected to be highly volatile, a NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of generating aerosols or dusts, such as during weighing or preparing concentrated solutions. The need for respiratory protection should be determined by a formal risk assessment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Assemble all required equipment and reagents before commencing work.
-
Verify that an appropriate spill kit is accessible.
-
-
Handling:
-
Wear all required PPE before entering the designated handling area.
-
When weighing the solid compound, perform the task in a ventilated balance enclosure to contain any airborne particles.
-
When preparing solutions, work within a chemical fume hood.
-
Use disposable equipment whenever possible to minimize cross-contamination.
-
Avoid skin contact with the compound and its solutions.
-
-
Decontamination:
-
After handling, wipe down all work surfaces with an appropriate decontaminating solution (e.g., 70% ethanol), followed by a thorough cleaning with a laboratory detergent.
-
Decontaminate all non-disposable equipment used in the procedure.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to protect the environment and comply with regulations.[5][6]
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and disposable labware, must be segregated as hazardous pharmaceutical waste.
-
Waste Collection:
-
Solid waste (e.g., contaminated gloves, wipes, vials) should be collected in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid waste (e.g., unused solutions) should be collected in a labeled, leak-proof, and chemically compatible container.
-
-
Disposal Procedure:
Safety and Disposal Workflow
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound | C35H55N5O6S2 | CID 3086652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Compound: this compound (CHEMBL113841) - ChEMBL [ebi.ac.uk]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
